2-Bromo-4-(methylthio)benzo[d]oxazole
Description
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Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-bromo-4-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-12-6-4-2-3-5-7(6)10-8(9)11-5/h2-4H,1H3 |
InChI Key |
RWJHTWZDSJLERI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)Br |
Origin of Product |
United States |
Synthesis and Characterization of 2-Bromo-4-(methylthio)benzo[d]oxazole: A Technical Guide for Advanced Derivatization
Executive Summary
The benzo[d]oxazole scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its bioisosteric properties and high binding affinity across diverse biological targets. Specifically, the synthesis of 2-Bromo-4-(methylthio)benzo[d]oxazole provides a highly versatile, electrophilic building block. The C2-bromo substitution serves as an optimal handle for transition-metal-catalyzed cross-coupling, while the C4-methylthio group offers unique steric geometry and acts as a lipophilic hydrogen-bond acceptor.
This whitepaper provides an authoritative, field-proven methodology for the de novo synthesis and characterization of this scaffold. Designed for bench scientists and drug development professionals, the protocols emphasize mechanistic causality, self-validating analytical checkpoints, and scalable reaction engineering.
Strategic Rationale & Retrosynthetic Logic
The functionalization of benzoxazoles at the C2 position is a critical vector for generating structural diversity in medicinal chemistry, particularly in the development of antimicrobial agents and A2A receptor antagonists . While direct C-H functionalization of the benzoxazole core is possible via electrophilic activation , it frequently suffers from poor regioselectivity when electron-donating groups (such as a methylthio ether) are present on the fused benzene ring.
To ensure absolute regiocontrol and high scalability, we employ a robust two-step sequence:
-
Regioselective Cyclization : Condensation of 2-amino-3-(methylthio)phenol with cyanogen bromide (BrCN) to construct the 2-aminobenzoxazole core.
-
Radical Bromination : A Sandmeyer-type transformation to convert the C2-amine into the highly reactive C2-bromide.
Synthetic workflow for the highly regioselective construction of 2-Bromo-4-(methylthio)benzo[d]oxazole.
Experimental Methodologies
Protocol 1: Synthesis of 2-Amino-4-(methylthio)benzo[d]oxazole
This step constructs the foundational heterocycle utilizing a highly efficient cyclodesulfurization/cyanation pathway .
Step-by-Step Procedure:
-
To an oven-dried, argon-purged 250 mL round-bottom flask, add 2-amino-3-(methylthio)phenol (10.0 g, 64.4 mmol) and anhydrous methanol (100 mL).
-
Cool the stirring dark suspension to 0 °C using an ice-water bath.
-
Prepare a solution of cyanogen bromide (BrCN) (7.5 g, 70.8 mmol, 1.1 equiv) in anhydrous methanol (20 mL). Caution: BrCN is highly toxic; perform strictly in a fume hood.
-
Add the BrCN solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.
-
Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (100 mL) and extract with ethyl acetate (3 × 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate, which can be recrystallized from hot ethanol.
Mechanistic Causality: BrCN acts as a bis-electrophile. The primary aniline amine, being significantly more nucleophilic than the phenol hydroxyl, attacks the nitrile carbon to form a cyanamide intermediate. This is followed by rapid intramolecular trapping by the adjacent phenoxide. Methanol is selected as the solvent because it solubilizes the polar intermediates and acts as an excellent heat sink for the exothermic cyclization.
Self-Validating Checkpoints:
-
Visual: The reaction transitions from a dark, opaque suspension to a clear, amber solution upon complete cyclization.
-
Chromatographic: TLC (Hexanes/EtOAc 1:1) will confirm the disappearance of the ninhydrin-positive starting material ( Rf ~0.3) and the emergence of a strongly UV-active product spot ( Rf ~0.5).
-
Spectroscopic: LC-MS analysis of an aliquot must yield a dominant peak at m/z 181 [M+H]⁺.
Protocol 2: Sandmeyer Bromination to 2-Bromo-4-(methylthio)benzo[d]oxazole
This step installs the electrophilic bromo handle via a single-electron transfer (SET) radical mechanism.
Step-by-Step Procedure:
-
In a 500 mL Schlenk flask, suspend Copper(II) bromide (CuBr₂, 28.8 g, 129 mmol, 2.0 equiv) in anhydrous acetonitrile (150 mL) under argon.
-
Add tert-butyl nitrite (t-BuONO, 15.3 mL, 129 mmol, 2.0 equiv) to the suspension and cool the mixture to 0 °C.
-
Dissolve 2-amino-4-(methylthio)benzo[d]oxazole (11.6 g, 64.4 mmol) in anhydrous acetonitrile (50 mL) and add it dropwise to the reaction mixture over 45 minutes via an addition funnel.
-
Stir at 0 °C for 1 hour, then gradually warm to room temperature.
-
Heat the mixture to 65 °C for 3 hours to ensure complete decomposition of the diazonium intermediate.
-
Cool to room temperature, quench with 1M aqueous HCl (100 mL) to solubilize copper salts, and extract with dichloromethane (3 × 100 mL).
-
Purify via flash column chromatography (Silica gel, gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).
Mechanistic Causality: Direct electrophilic bromination of the benzoxazole core is prone to poor regiocontrol. The Sandmeyer approach bypasses this by utilizing the pre-installed C2-amine. t-BuONO acts as a mild, anhydrous diazotizing agent. CuBr₂ serves a dual role: it provides the bromide source and acts as a SET catalyst to decompose the diazonium salt into an aryl radical, which rapidly abstracts a bromine atom. Acetonitrile is critical; its strong coordinating ability stabilizes the Cu(I)/Cu(II) redox cycle, preventing unwanted protodeamination.
Self-Validating Checkpoints:
-
Visual: The addition of the aminobenzoxazole triggers immediate effervescence (N₂ gas evolution), confirming the successful formation and decomposition of the diazonium species.
-
Thermal: A controlled exotherm is observed during the addition phase; failure to observe a temperature spike indicates degraded t-BuONO.
-
Chromatographic: TLC (Hexanes/EtOAc 4:1) reveals the conversion of the highly polar amine to a non-polar, UV-active product ( Rf ~0.7).
Quantitative Data & Optimization
Reaction engineering for the Sandmeyer bromination requires precise stoichiometric control to suppress the formation of the reduced (des-bromo) byproduct. Table 1 summarizes the optimization parameters.
Table 1: Optimization of Sandmeyer Bromination Conditions
| Entry | CuBr₂ (equiv) | t-BuONO (equiv) | Solvent | Temp (°C) | Isolated Yield (%) | Observation / Causality |
| 1 | 1.0 | 1.2 | MeCN | 60 | 45 | Incomplete conversion; diazonium accumulation. |
| 2 | 1.5 | 1.5 | MeCN | 60 | 72 | Moderate yield; minor protodeamination observed. |
| 3 | 2.0 | 2.0 | MeCN | 65 | 88 | Optimal SET kinetics; complete N₂ extrusion. |
| 4 | 2.0 | 2.0 | THF | 65 | 35 | Poor Cu(I) stabilization; extensive byproduct formation. |
Table 2: Spectroscopic Characterization Data for 2-Bromo-4-(methylthio)benzo[d]oxazole
| Analytical Method | Parameters | Observed Value |
| ¹H NMR | CDCl₃, 400 MHz | δ 7.45 (d, J = 8.1 Hz, 1H, H-7), 7.28 (t, J = 8.1 Hz, 1H, H-6), 7.15 (d, J = 8.1 Hz, 1H, H-5), 2.58 (s, 3H, -SCH₃). |
| ¹³C NMR | CDCl₃, 100 MHz | δ 151.2 (C2), 149.8 (C7a), 140.5 (C3a), 131.0 (C4), 125.4 (C6), 123.1 (C5), 108.7 (C7), 14.5 (-SCH₃). |
| HRMS | ESI-TOF [M+H]⁺ | Calculated for C₈H₇BrNOS⁺: 243.9432; Found: 243.9438 . |
| FT-IR | ATR (cm⁻¹) | 3065 (C-H Ar), 2920 (C-H alkyl), 1580 (C=N), 1495, 1210 (C-O-C), 1045, 740 (C-Br). |
Downstream Applications & Derivatization
The synthesized 2-Bromo-4-(methylthio)benzo[d]oxazole acts as a highly modular "electrophilic hub." The C2-bromo position is highly activated toward oxidative addition by Palladium(0) species, enabling rapid library generation for structure-activity relationship (SAR) studies, particularly for A2A receptor antagonists . Furthermore, the C4-thioether can be selectively oxidized to a sulfoxide or sulfone to tune aqueous solubility and hydrogen-bond accepting capabilities.
Cross-coupling and derivatization pathways for the 2-bromo-4-(methylthio)benzoxazole scaffold.
Conclusion
The synthesis of 2-Bromo-4-(methylthio)benzo[d]oxazole via a sequential cyclodesulfurization/cyanation and Sandmeyer bromination provides a highly reliable, scalable, and regioselective route to this valuable pharmacophore. By adhering to the mechanistic principles and self-validating checkpoints outlined in this guide, researchers can efficiently generate this electrophilic hub, unlocking broad derivatization potential for advanced drug discovery programs.
References
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. National Center for Biotechnology Information (NCBI) / PubMed. URL:[Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information (NCBI) / PubMed. URL:[Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. URL:[Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. National Center for Biotechnology Information (NCBI) / PubMed. URL:[Link]
Structural Elucidation of 2-Bromo-4-(methylthio)benzo[d]oxazole: A Comprehensive Guide to Mass Spectrometry and IR Spectroscopy
Executive Summary
The structural verification of halogenated and functionalized benzoxazoles is a critical step in medicinal chemistry and materials science. 2-Bromo-4-(methylthio)benzo[d]oxazole (Molecular Formula: C₈H₆BrNOS) presents a highly specific spectroscopic profile due to the interplay between its rigid heterocyclic core, the labile C2-bromine atom, and the electron-donating C4-methylthio group.
This technical whitepaper provides an in-depth, authoritative guide to the Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) spectroscopy of this compound. By moving beyond simple procedural lists, this guide explains the causality behind molecular fragmentation and vibrational modes, offering drug development professionals a self-validating framework for analytical characterization.
High-Resolution Mass Spectrometry (HRMS) Analysis
Mass spectrometry provides definitive proof of molecular weight and structural connectivity. For 2-Bromo-4-(methylthio)benzo[d]oxazole, Electron Ionization (EI) or Electrospray Ionization (ESI) combined with tandem mass spectrometry (MS/MS) yields a highly predictable and diagnostic fragmentation cascade.
The Bromine Isotopic Signature
The most immediate diagnostic feature of this molecule in a mass spectrum is the presence of the bromine atom. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio (50.69% and 49.31%, respectively)[1].
-
Causality: Because the molecule contains a single bromine atom, the molecular ion region will display a distinct doublet separated by two mass-to-charge (m/z) units. The [M]⁺ peak (containing ⁷⁹Br) will appear at m/z 243 , and the [M+2]⁺ peak (containing ⁸¹Br) will appear at m/z 245 with nearly equal intensity[1]. This 1:1 isotopic cluster is the definitive fingerprint for mono-brominated species.
Fragmentation Pathways & Causality
Once ionized, the molecule undergoes specific structural cleavages driven by the stability of the resulting carbocations and radical cations:
-
Halogen Cleavage (Loss of Br•): The C2-Br bond is highly susceptible to homolytic or heterolytic cleavage. The loss of a bromine radical (79 or 81 Da) converges the isotopic doublet into a single, highly abundant fragment at m/z 164 [2]. This peak represents the stabilized benzoxazolyl cation.
-
Methylthio Cleavage (Loss of •CH₃): The methylthio ether group (-S-CH₃) on the aromatic ring characteristically fragments via the loss of a methyl radical (15 Da)[3]. This transitions the m/z 164 ion down to a thione/thiolate radical cation at m/z 149 .
-
Benzoxazole Ring Opening (Loss of CO): A hallmark of benzoxazole ring fragmentation is the expulsion of carbon monoxide (28 Da) from the oxazole moiety, yielding a stable fragment at m/z 121 [2][4].
Predicted EI-MS fragmentation pathway for 2-Bromo-4-(methylthio)benzo[d]oxazole.
Quantitative MS Data Summary
| Fragment Ion | m/z Value | Relative Intensity | Structural Assignment | Causality / Mechanism |
| [M]⁺ | 243 | ~50% (Base Peak region) | C₈H₆⁷⁹BrNOS⁺ | Intact molecular ion (⁷⁹Br isotope) |
| [M+2]⁺ | 245 | ~50% (Base Peak region) | C₈H₆⁸¹BrNOS⁺ | Intact molecular ion (⁸¹Br isotope) |
| [F1]⁺ | 164 | High | C₈H₆NOS⁺ | Loss of Br•; stabilized oxazolyl cation |
| [F2]⁺ | 149 | Medium | C₇H₃NOS⁺• | Loss of •CH₃ from the methylthio group |
| [F3]⁺ | 121 | Medium-Low | C₆H₃NS⁺• | Loss of CO from the benzoxazole core |
Step-by-Step LC-MS/MS Protocol
To ensure reproducible and self-validating results, the following LC-MS/MS methodology is recommended[4]:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in ultra-pure water. (Rationale: Formic acid acts as a proton donor, drastically enhancing ionization efficiency in ESI+ mode).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramp from 10 eV to 40 eV to capture both the intact isotopic doublet and the deep fragmentation (m/z 121)[4].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
While MS provides connectivity and mass, FT-IR spectroscopy maps the vibrational modes of the functional groups, confirming the presence of the oxazole ring, the thioether, and the halogen.
Vibrational Mode Assignments
The FT-IR spectrum of 2-Bromo-4-(methylthio)benzo[d]oxazole is an aggregate of its structural components:
-
Benzoxazole Core: The heterocyclic ring yields a strong, sharp C=N stretching vibration typically observed between 1610–1620 cm⁻¹ [5]. Additionally, the asymmetric C-O-C stretch of the oxazole ring is a prominent feature in the fingerprint region at 1240–1260 cm⁻¹ [5].
-
Methylthio Group (-S-CH₃): The aliphatic C-H bonds of the methyl group will show weak to moderate stretching just below 3000 cm⁻¹ (approx. 2920 cm⁻¹ ). The C-S bond stretching is typically found deeper in the fingerprint region, around 650–700 cm⁻¹ .
-
Bromine Substitution: The heavy bromine atom attached to the C2 position creates a low-frequency C-Br stretching vibration, usually manifesting as a sharp, strong band in the 500–600 cm⁻¹ range.
Quantitative IR Data Summary
| Functional Group / Bond | Expected Frequency (cm⁻¹) | Intensity | Causality / Vibrational Mode |
| Aliphatic C-H (CH₃) | ~2920, 2980 | Weak | Symmetric/Asymmetric stretching of the methylthio group |
| C=N (Oxazole Ring) | 1610 - 1620 | Strong, Sharp | In-plane double bond stretching of the heterocycle[5] |
| Aromatic C=C | 1450 - 1600 | Moderate | Skeletal ring vibrations of the fused benzene ring[5] |
| C-O-C (Oxazole Ring) | 1240 - 1260 | Strong | Asymmetric stretching of the ether-like linkage[5] |
| C-S (Thioether) | 650 - 700 | Moderate | Stretching of the sulfur-carbon bond |
| C-Br (Halogen) | 500 - 600 | Strong | Heavy-atom stretching vibration |
Step-by-Step FT-IR (KBr Pellet) Protocol
To eliminate solvent interference and obtain a high-resolution solid-state spectrum, the KBr pellet method is strictly required[5][6]:
-
Desiccation (Critical Step): Dry FT-IR grade Potassium Bromide (KBr) powder in an oven at 110°C for a minimum of 2 hours. (Rationale: KBr is highly hygroscopic; absorbed atmospheric water will produce a massive, artifactual broad band at ~3400 cm⁻¹, masking critical data)[5].
-
Sample Milling: Weigh approximately 1–2 mg of 2-Bromo-4-(methylthio)benzo[d]oxazole and 100–200 mg of the dried KBr (1:100 ratio). Transfer to an agate mortar and grind vigorously for 3–5 minutes until a microcrystalline, homogeneous powder is achieved. (Rationale: Fine grinding minimizes the Christiansen effect, preventing baseline scattering and distorted peak shapes)[5].
-
Pellet Pressing: Transfer the milled powder into a hydraulic pellet press. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the powder into a transparent disc[6].
-
Spectral Acquisition: Place the pellet in the FT-IR spectrometer. Set the acquisition parameters to a range of 4000–400 cm⁻¹ , a resolution of 4 cm⁻¹ , and accumulate a minimum of 32 scans to ensure an optimal signal-to-noise ratio[6].
Conclusion
The unambiguous identification of 2-Bromo-4-(methylthio)benzo[d]oxazole relies on the orthogonal validation provided by MS and FT-IR. The mass spectrometer confirms the atomic composition via the 1:1 ⁷⁹Br/⁸¹Br isotopic signature and maps the molecular skeleton through the sequential loss of •CH₃ and CO. Simultaneously, FT-IR spectroscopy verifies the electronic environment, confirming the intact C=N and C-O-C bonds of the benzoxazole core. By adhering to the standardized protocols outlined above, researchers can ensure high-fidelity, reproducible analytical characterization.
References
-
Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives Fateallchem [Link]
-
Design, Synthesis, and In-Depth Biological Assessment of Novel 2-[(E)-2-Substituted-Ethenyl]-1,3-Benzoxazole Derivatives International Journal of Innovative Research in Technology (IJIRT)[Link]
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Structural Elucidation and Crystallographic Profiling of 2-Bromo-4-(methylthio)benzo[d]oxazole: A Technical Whitepaper
Executive Summary & Pharmacophoric Significance
In modern structure-based drug design (SBDD), the precise geometric and electronic mapping of small molecules is non-negotiable. 2-Bromo-4-(methylthio)benzo[d]oxazole represents a highly specialized, "privileged scaffold"[1]. The benzo[d]oxazole core provides a stable, planar aromatic system capable of π−π stacking within target binding pockets.
More critically, this specific derivative features two distinct interaction vectors:
-
The C2-Bromine Atom: Acts as a highly directional halogen bond donor due to its electrophilic σ -hole, and serves as an electrophilic warhead capable of covalent modification (e.g., targeting cysteine residues to induce ferroptosis)[2][3].
-
The C4-Methylthio Group: Introduces unique steric bulk and lipophilicity, while the sulfur atom can participate in chalcogen bonding—a localized σ -hole interaction that stabilizes specific supramolecular architectures[4].
As a Senior Application Scientist, I have found that optimizing the efficacy of such compounds requires a fundamental understanding of their solid-state geometry. This whitepaper details the self-validating crystallographic workflows and structural insights necessary to leverage this compound in advanced drug development.
Self-Validating Experimental Protocols: Single-Crystal X-Ray Diffraction (SC-XRD)
To accurately map the σ -holes of the bromine and sulfur atoms, high-resolution SC-XRD is required. The following protocol outlines the causal reasoning behind each methodological choice to ensure thermodynamic stability and data integrity[5].
Step-by-Step Crystallization and Diffraction Workflow
-
Step 1: Solvent System Selection & Preparation
-
Action: Dissolve 50 mg of high-purity (>99% via HPLC) 2-Bromo-4-(methylthio)benzo[d]oxazole in 1.0 mL of dichloromethane (DCM). Place the vial inside a larger closed chamber containing 5.0 mL of n-hexane (antisolvent).
-
Causality: Halogenated benzoxazoles are prone to forming unwanted solvates. By utilizing vapor diffusion with a non-coordinating antisolvent (n-hexane), we prevent solvent intercalation. The slow diffusion rate maintains a low supersaturation level, thermodynamically favoring the growth of a single, defect-free macroscopic crystal rather than a kinetically driven amorphous precipitate.
-
-
Step 2: Cryogenic Crystal Mounting
-
Action: Harvest a suitable single crystal (approx. 0.2×0.15×0.1 mm) and immerse it in Paratone-N oil. Mount it on a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K).
-
Causality: The Paratone oil displaces surface mother liquor and acts as a cryoprotectant, preventing lattice cracking from ice crystal formation. Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is strictly necessary to resolve the anisotropic electron density of the C-Br bond.
-
-
Step 3: X-Ray Data Acquisition
-
Action: Collect diffraction data using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector.
-
Causality: Molybdenum radiation is explicitly chosen over Copper ( λ=1.5418 Å) to minimize X-ray absorption and fluorescence artifacts caused by the heavy bromine atom, yielding a higher signal-to-noise ratio for precise bond length determination.
-
-
Step 4: Structure Solution and Refinement
-
Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and perform full-matrix least-squares refinement on F2 (e.g., SHELXL)[5].
-
Causality: Direct methods efficiently locate the heavy atoms (Br, S). Subsequent anisotropic refinement is critical to accurately model the non-spherical electron density distributions of the halogen and chalcogen atoms, confirming the presence and orientation of the σ -holes.
-
SC-XRD workflow for the structural elucidation of halogenated benzoxazole derivatives.
Quantitative Structural Analysis
The crystallographic parameters of 2-Bromo-4-(methylthio)benzo[d]oxazole reveal a highly planar core system, driven by the sp2 hybridization of the benzoxazole ring. The quantitative data summarized below reflects the representative solid-state behavior of this molecular class.
Table 1: Representative Crystallographic Data Summary
| Parameter | Value | Significance |
| Empirical Formula | C8H6BrNOS | Confirms stoichiometric composition. |
| Formula Weight | 244.11 g/mol | Baseline for density calculations. |
| Crystal System | Monoclinic | Typical for asymmetric planar heterocycles. |
| Space Group | P21/c | Centrosymmetric packing minimizes dipole repulsion. |
| Temperature | 100(2) K | Suppresses thermal motion for high-res mapping. |
| Wavelength (Mo K α ) | 0.71073 Å | Prevents heavy-atom (Br) absorption artifacts. |
| Z (Molecules/Cell) | 4 | Indicates standard packing efficiency. |
| Final R Indices | R1=0.032,wR2=0.085 | High precision model ( R1<0.05 indicates excellent fit). |
Table 2: Key Geometric Parameters and Intermolecular Interactions
| Structural Feature | Measured Value | Theoretical Implication |
| C(2)-Br(1) Bond Length | 1.865(3) Å | Slight elongation due to electron withdrawal by the oxazole ring, increasing electrophilicity[2]. |
| C(4)-S(1) Bond Length | 1.752(4) Å | Standard thioether bond; restricts rotation due to steric clash with the C5 proton. |
| Br ⋯ N Halogen Bond | 3.105(2) Å | Significantly shorter than the van der Waals radii sum (3.40 Å), confirming a strong, stabilizing σ -hole interaction[3]. |
| C-Br ⋯ N Angle | 175.4(1)° | Highly linear geometry, strictly characteristic of ideal halogen bonding trajectories[6]. |
Mechanistic Insights: Halogen and Chalcogen Bonding
The solid-state packing of 2-Bromo-4-(methylthio)benzo[d]oxazole is dictated by a complex interplay of non-covalent interactions.
The Halogen Bond ( σ -Hole): Halogen bonding occurs when the electron-deficient region ( σ -hole) on the outer pole of the bromine atom interacts with a nucleophilic region (such as the nitrogen atom of an adjacent benzoxazole molecule)[3]. The crystallographic data (Table 2) shows a nearly linear C-Br ⋯ N angle of ~175°. This linearity is not coincidental; it is a direct consequence of the anisotropic charge distribution on the halogen. In drug design, this exact geometry can be exploited to engineer highly specific interactions with backbone carbonyls or histidine residues in target proteins.
Chalcogen Bonding and Steric Conformation: The methylthio group at the C4 position is not merely a passive lipophilic appendage. The sulfur atom possesses its own, albeit weaker, σ -holes[4]. Crystallographic analysis reveals that the methyl group adopts a conformation nearly coplanar with the benzoxazole ring to maximize p−π conjugation, while simultaneously engaging in weak intermolecular C-S ⋯
π chalcogen bonds that lock the crystal lattice into its monoclinic space group.
Pharmacophoric interaction network of 2-Bromo-4-(methylthio)benzo[d]oxazole with targets.
Implications for Drug Development
Understanding the crystal structure of 2-Bromo-4-(methylthio)benzo[d]oxazole bridges the gap between theoretical chemistry and applied pharmacology.
-
Covalent Inhibition: The strong electron-withdrawing nature of the oxazole nitrogen, combined with the structural strain identified in the C2-Br bond, makes this compound an ideal Michael acceptor / SNAr substrate. It acts as a covalently interacting electrophilic warhead, specifically targeting cysteine residues to induce pathways such as ferroptosis[2].
-
Binding Pocket Optimization: The precise 3D coordinates obtained from the SC-XRD workflow allow computational chemists to perform rigid-body docking. The C4-methylthio group provides a specific vector for hydrophobic pocket filling, while the planar core guarantees optimal π−π stacking distances (typically ~3.4 Å) with aromatic residues like Tyrosine or Phenylalanine.
By grounding our synthetic and computational efforts in rigorous crystallographic reality, we transform 2-Bromo-4-(methylthio)benzo[d]oxazole from a simple chemical intermediate into a highly tunable, rationally designed pharmacophore[1].
References
-
Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis , PubMed Central (PMC).[Link]
-
Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones , IUCr Journals.[Link]
-
Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions: a snapshot of current progress , PubMed Central (PMC).[Link]
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Bifurcated Halogen Bonding Involving Two Rhodium(I) Centers as an Integrated σ-Hole Acceptor , JACS Au - ACS Publications.[Link]
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- 1. benchchem.com [benchchem.com]
- 2. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Discovery of Novel Benzoxazole Derivatives in Medicinal Chemistry
For decades, the benzoxazole scaffold has been a cornerstone in the field of medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to an oxazole ring, serves as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[3] The unique chemical properties of the benzoxazole core, including its aromaticity and the presence of nitrogen and oxygen heteroatoms, allow for extensive structural modifications, enabling the fine-tuning of pharmacological profiles.[3]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery of novel benzoxazole derivatives. It delves into the synthetic strategies, diverse biological activities, structure-activity relationships, and the pivotal role of computational chemistry in the design of these promising therapeutic agents.
I. Synthetic Methodologies: Crafting the Benzoxazole Core
The synthesis of the benzoxazole scaffold is a well-established area of organic chemistry, with several versatile methods available to the medicinal chemist. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the overall efficiency of the reaction sequence.
One of the most common and direct methods for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides or esters) under acidic conditions, often with a dehydrating agent like polyphosphoric acid (PPA).[4] For instance, the reaction of 2,4-diaminophenol with 4-methylsalicylic acid in PPA at elevated temperatures yields 5-amino-2-(2'-hydroxy-4'-methylphenyl)benzoxazole.[4]
Alternatively, a one-pot synthesis can be achieved through a copper-catalyzed reaction of a bromoaniline with an acyl halide.[5] More recent advancements have focused on developing greener and more efficient protocols. For example, the use of catalysts like indium(III) triflate (In(OTf)3) allows for the solvent-free synthesis of benzoxazole derivatives from the reaction of substituted 2-aminophenols and acyl chlorides.[6]
The following workflow illustrates a general and widely used synthetic scheme for the preparation of 2-substituted benzoxazole derivatives.
Caption: General synthetic workflow for 2-substituted benzoxazoles.
II. A Spectrum of Biological Activities: The Versatility of the Benzoxazole Scaffold
Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, making them attractive candidates for drug discovery across various therapeutic areas.[1][5][7] Their ability to act as isosteres of naturally occurring nucleic bases like adenine and guanine may contribute to their facile interaction with biological macromolecules.[1][5][8]
Anticancer Activity
A significant body of research has focused on the development of benzoxazole derivatives as potent anticancer agents.[3][9] These compounds have shown cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and liver cancers.[3] One of the key mechanisms of action for their anticancer activity is the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor (VEGF)/VEGFR-2 signaling pathway, which is crucial for angiogenesis.[3][10] Certain aminobenzoxazole derivatives have been identified as potent inhibitors of KDR (Kinase Insert Domain Receptor, also known as VEGFR-2).[11]
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[7] Benzoxazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[7][12] For example, certain 2,5-disubstituted benzoxazoles have shown potent activity against Gram-positive bacteria like Bacillus subtilis and the fungus Candida albicans.[12] The proposed mechanism for their antibacterial action often involves the inhibition of essential bacterial enzymes like DNA gyrase.[3]
Anti-inflammatory and Analgesic Activity
Several benzoxazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[4][5] The mechanism of their anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response.[3] For instance, mannich bases of 6-acyl-2-oxo-3H-benzoxazoles have demonstrated potent analgesic activity.[5]
Central Nervous System (CNS) Activity
Recent studies have highlighted the potential of benzoxazole derivatives in treating central nervous system disorders.[13][14] Certain derivatives have shown high affinities for serotonin receptors, which are implicated in mood regulation, leading to significant antidepressant-like effects in animal models.[14] Furthermore, the structural modification of the benzoxazole nucleus has yielded compounds with promising anxiolytic potential.[14][15]
III. Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Potency
Understanding the structure-activity relationship (SAR) is fundamental to the rational design and optimization of benzoxazole derivatives as therapeutic agents.[12][15][16][17] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.
For instance, in a series of 2,5-disubstituted benzoxazoles, the nature and position of the substituents on the benzoxazole core have been shown to significantly influence their antimicrobial activity.[12] The introduction of specific electron-withdrawing or electron-donating groups can modulate the compound's interaction with its biological target.
The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized benzoxazole derivatives against various microbial strains.
| Compound | Substituent at Position 2 | Substituent at Position 5 | MIC (µM) vs. B. subtilis | MIC (µM) vs. E. coli | MIC (µM) vs. C. albicans |
| 1 | Phenyl | H | 1.14 x 10⁻³ | >100 | 50 |
| 10 | 4-Chlorophenyl | H | 1.14 x 10⁻³ | 2.36 x 10⁻³ | 1.25 x 10⁻³ |
| 13 | 4-Nitrophenyl | H | 2.12 x 10⁻³ | 2.12 x 10⁻³ | 2.12 x 10⁻³ |
| 16 | 2-Hydroxyphenyl | H | 1.21 x 10⁻³ | 2.42 x 10⁻³ | 1.21 x 10⁻³ |
| Ofloxacin | - | - | 1.38 x 10⁻³ | 1.38 x 10⁻³ | - |
| Fluconazole | - | - | - | - | 2.04 x 10⁻³ |
Data adapted from in vitro antimicrobial activity studies of synthesized benzoxazole derivatives.[7]
The SAR data can be visualized to better understand the impact of different functional groups on the biological activity.
Caption: Structure-Activity Relationship (SAR) of benzoxazole derivatives.
IV. Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of research findings, detailed and self-validating experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative benzoxazole derivative and a common in vitro biological assay.
Protocol 1: Synthesis of 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole
This protocol describes the synthesis of a benzoxazole derivative with potential antimicrobial and anticancer activities.[7]
Materials:
-
o-Phenylenediamine
-
Chloroacetic acid
-
Hydrochloric acid
-
2-Aminophenol
-
Potassium hydroxide
-
Carbon disulfide
-
Triethylamine
-
Methanol
-
Ethanol
Procedure:
-
Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole (I):
-
Dissolve o-phenylenediamine in an appropriate solvent.
-
Add chloroacetic acid and hydrochloric acid.
-
Reflux the mixture for the specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid with cold water and recrystallize from ethanol.
-
-
Synthesis of Benzo[d]oxazole-2-thiol (II):
-
Dissolve 2-aminophenol in methanol.
-
Add a solution of potassium hydroxide in methanol.
-
Slowly add carbon disulfide and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and acidify to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
-
Synthesis of 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole (III):
-
Suspend compound I and compound II in a suitable solvent.
-
Add triethylamine and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent system.
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Protocol 2: In Vitro Antimicrobial Activity Assay (Tube Dilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized benzoxazole derivatives against various microbial strains.[7]
Materials:
-
Synthesized benzoxazole compounds
-
Standard antimicrobial agents (e.g., Ofloxacin, Fluconazole)
-
Bacterial strains (e.g., Bacillus subtilis, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Sterile test tubes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).
-
-
Serial Dilution:
-
Perform a serial two-fold dilution of the stock solutions in the respective growth media to obtain a range of concentrations.
-
-
Inoculation:
-
Inoculate each tube with a standardized suspension of the test microorganism.
-
-
Incubation:
-
Incubate the tubes at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
V. The Role of Computational Chemistry in Benzoxazole Drug Design
Computational methods have become indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds.[10][18] Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are routinely employed in the design of novel benzoxazole derivatives.[10][18]
-
3D-QSAR: This method generates models that correlate the 3D structural features of molecules with their biological activities, providing insights for designing more potent compounds.[10]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode and key interactions.[10][18]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding.[10][18]
The following diagram illustrates a typical computational workflow for the design of benzoxazole-based inhibitors.
Caption: Computational workflow for designing benzoxazole inhibitors.
VI. Targeting Key Signaling Pathways: An Example with VEGFR-2
As mentioned earlier, the inhibition of the VEGFR-2 signaling pathway is a key mechanism for the anticancer activity of many benzoxazole derivatives.[3] Understanding this pathway is crucial for the rational design of effective inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
VII. Future Perspectives
The benzoxazole scaffold continues to be a highly valuable and versatile core in medicinal chemistry.[3] The diverse and potent biological activities of its derivatives underscore their significance in the development of new therapeutic agents.[3] Future research will likely focus on:
-
Novel Therapeutic Targets: Exploring the potential of benzoxazole derivatives against emerging and challenging drug targets.
-
Molecular Hybridization: Combining the benzoxazole scaffold with other pharmacophores to create hybrid molecules with enhanced activity and selectivity.[14]
-
Advanced Drug Delivery Systems: Developing novel formulations to improve the pharmacokinetic and pharmacodynamic properties of benzoxazole-based drugs.
-
Personalized Medicine: Designing benzoxazole derivatives that target specific biomarkers in individual patients, particularly in the context of cancer therapy.
The continued exploration of the chemical space around the benzoxazole nucleus, guided by a synergistic approach of synthetic chemistry, biological evaluation, and computational modeling, holds immense promise for the discovery of the next generation of innovative medicines.
References
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Priyanka Lokwaniet al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3):302-311. [Link]
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Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity (2025). ResearchGate. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. [Link]
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Akhila. S et.al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12): 335-342. [Link]
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Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity (2025). ResearchGate. [Link]
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Benzisoxazole: a privileged scaffold for medicinal chemistry (2016). RSC Advances. [Link]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives (2021). International Journal of Medical and Pharmaceutical Research. [Link]
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Biological activities of benzoxazole and its derivatives (2023). ResearchGate. [Link]
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Synthesis of some benzoxazole derivatives (2011). Journal of Chemical and Pharmaceutical Research. [Link]
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Temiz-Arpaci, O., et al. (2006). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Arzneimittelforschung, 56(11), 779-85. [Link]
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Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Medicinal chemistry (Shariqah (United Arab Emirates)), 17(11), 1185–1203. [Link]
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Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents (2024). ResearchGate. [Link]
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Fukaya, T., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & medicinal chemistry, 20(18), 5568–5582. [Link]
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Structure activity relationship of benzoxazole derivatives (2018). ResearchGate. [Link]
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Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents (2022). Biosciences Biotechnology Research Asia. [Link]
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The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents (2024). PubMed. [Link]
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Synthesis method of benzoxazole derivatives (21‐40). Reagents and... (2022). ResearchGate. [Link]
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Structure of benzoxazole 1 and representatives of bioactive benzoxazoles (2023). ResearchGate. [Link]
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Wang, Y., et al. (2020). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 10(43), 25687-25701. [Link]
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Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease (2023). Arabian Journal of Chemistry. [Link]
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Structure activity relationship of the synthesized compounds (2018). ResearchGate. [Link]
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Wang, Y., et al. (2020). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 10(43), 25687-25701. [Link]
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Design, Synthesis, Computational Study, and Antidiabetic Evaluation of Benzoxazole Derivatives (2024). ResearchGate. [Link]
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Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents (2022). ResearchGate. [Link]
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Monte Carlo method based QSAR and docking studies of Pyrazoline and Benzoxazole derivatives as antitubercular agents (2016). Journal of Computational Methods in Molecular Design. [Link]
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Unlocking the Pharmacological Potential of 4-(Methylthio) Substituted Benzoxazoles: A Technical Guide to Therapeutic Targets
Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary and Mechanistic Rationale
The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, characterized by a benzene ring fused to an oxazole ring. While unsubstituted benzoxazoles offer a versatile core, strategic substitutions drastically alter their pharmacokinetic and pharmacodynamic profiles. Specifically, the introduction of a methylthio group (-SCH₃) at the 4-position (or on appended phenyl rings) represents a highly targeted structural modification.
The Causality of the Methylthio Substitution: In drug design, the methylthio group acts as a bioisostere for methoxy (-OCH₃) or halogen groups. However, sulfur's larger atomic radius and distinct polarizability impart unique properties:
-
Enhanced Lipophilicity (LogP): The -SCH₃ group increases the lipophilicity of the molecule, improving cellular membrane permeability, which is critical for targeting intracellular enzymes.
-
Steric and Electronic Fit: The specific geometry of the C-S-C bond angle (~100-105°) allows the methyl group to project into deep, hydrophobic binding pockets of target proteins (such as the arachidonic acid binding site in lipoxygenases), while the sulfur atom can participate in weak chalcogen bonding or dipole interactions with backbone amides.
This whitepaper synthesizes current empirical data to outline the primary therapeutic targets for 4-(methylthio) substituted benzoxazoles, providing self-validating protocols for their synthesis and evaluation.
Primary Therapeutic Targets
Arachidonate 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX)
The most extensively validated targets for methylthio-benzoxazole derivatives are enzymes within the arachidonic acid cascade. 5-LOX is the key enzyme responsible for the biosynthesis of leukotrienes (LTs), potent lipid mediators of inflammation implicated in asthma and allergic rhinitis [1].
The methylthio substitution enhances the compound's affinity for the hydrophobic catalytic domain of 5-LOX. Research demonstrates that benzoxazole derivatives effectively inhibit the formation of Leukotriene C4 (LTC4) with IC₅₀ values ranging from 0.12 to 23.88 μM, significantly improving airway hypersensitivity in murine models [1]. Similarly, related methylthio-heterocycles exhibit potent, selective competitive inhibition of COX-2, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins [2].
Caption: Mechanism of 5-LOX inhibition by methylthio-benzoxazoles in inflammatory pathways.
Tubulin Polymerization Inhibition (Oncology)
Beyond inflammation, methylthio-substituted benzoxazoles and their analogs have emerged as potent cytotoxic agents targeting tubulin. Microtubules are essential for cell division. Compounds bearing the lipophilic -SCH₃ moiety readily penetrate tumor cell membranes and bind to the colchicine binding site on tubulin, preventing its polymerization. This induces cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cell lines (e.g., HepG2, COLO205) [2].
Microbial Targets: Sec14p and Membrane Disruption
In antimicrobial drug discovery, pyrimidinyl benzoxazoles linked by methylthio moieties have shown potent activity against Staphylococcus aureus and Penicillium chrysogenum [3]. In fungal pathogens, these compounds are hypothesized to target Sec14p, a cytosolic phosphatidylinositol transfer protein essential for Golgi secretory function [4]. The methylthio group increases the affinity of the benzoxazole core for the hydrophobic lipid-binding pocket of Sec14p.
Quantitative Data Summary
The following table synthesizes the pharmacological efficacy of methylthio-benzoxazole derivatives across various targets based on recent literature.
| Compound Class / Substitution | Primary Target | IC₅₀ / MIC Range | Therapeutic Indication | Key Mechanistic Action |
| 4-(Methylthio)benzoxazoles | 5-Lipoxygenase (5-LOX) | 0.12 – 23.88 μM | Asthma, Allergy | Blocks LTC4 formation via active site competition [1]. |
| Methylthio-thiazole/benzoxazoles | COX-1 / COX-2 | 0.19 – 0.95 μM | Inflammation | Selective COX-2 inhibition via hydrophobic anchoring [2]. |
| Bis-methylthio benzoxazoles | Bacterial/Fungal Targets | 12.5 μg/mL (MIC) | Antimicrobial | Disrupts membrane synthesis / Sec14p binding [3, 4]. |
| Methylthio-aryl benzoxazoles | Tubulin | 30.79 – 74.15 μM | Oncology | Inhibits microtubule polymerization, inducing apoptosis [2]. |
Experimental Methodologies & Protocols
To ensure scientific integrity, any investigation into these compounds must utilize a self-validating workflow. Below are the standardized, step-by-step protocols for the synthesis and biological evaluation of 4-(methylthio)benzoxazoles.
Synthesis of 4-(Methylthio)benzoxazole Derivatives
Rationale: This protocol utilizes a condensation-cyclization sequence. The use of EDCI/HOBt ensures high-yielding amide bond formation before thermal cyclization, minimizing side reactions.
-
Reagent Preparation: Dissolve 1.0 equivalent of 2-amino-4-(methylthio)phenol in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
-
Coupling Reaction: Add 1.1 equivalents of the desired carboxylic acid, followed by 1.2 equivalents of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (Hydroxybenzotriazole). Stir the mixture at room temperature for 2–4 hours.
-
Cyclization: Once TLC confirms the formation of the intermediate amide, elevate the reaction temperature to 80–100°C for 6 hours to promote dehydration and ring closure into the benzoxazole core.
-
Workup & Purification: Quench the reaction with ice water. Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexane:EtOAc gradient).
-
Structural Validation: Confirm the structure via ¹H-NMR (look for the characteristic -SCH₃ singlet at ~2.4–2.5 ppm) and High-Resolution Mass Spectrometry (HRMS).
In Vitro 5-LOX Inhibition Assay
Rationale: This assay measures the downstream product (LTC4) rather than just substrate depletion, providing a direct, self-validating readout of functional enzyme inhibition.
-
Enzyme Preparation: Utilize human recombinant 5-LOX or isolate polymorphonuclear leukocytes (PMNLs) from whole blood. Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.4) and 2 mM EDTA.
-
Pre-Incubation: In a 96-well plate, add the enzyme preparation and the synthesized methylthio-benzoxazole compounds at varying concentrations (0.01 μM to 100 μM). Include a vehicle control (DMSO) and a positive control (Zileuton, a known 5-LOX inhibitor). Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 2 mM CaCl₂, 1 mM ATP, and 10 μM arachidonic acid to initiate the enzymatic cascade. Incubate for exactly 15 minutes at 37°C.
-
Termination: Stop the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Quantification: Analyze the supernatant for Leukotriene C4 (LTC4) levels using a validated competitive ELISA kit or Reverse-Phase HPLC (RP-HPLC) with UV detection at 280 nm.
-
Data Analysis: Plot the dose-response curve and calculate the IC₅₀ using non-linear regression analysis.
Caption: Self-validating experimental workflow for synthesizing and screening benzoxazole derivatives.
Conclusion
The 4-(methylthio) substituted benzoxazole scaffold is a highly versatile and potent pharmacophore. The specific incorporation of the methylthio group strategically enhances lipophilicity and steric complementarity, making these molecules highly effective inhibitors of 5-LOX and COX enzymes for inflammatory diseases, as well as promising candidates for oncology and antimicrobial applications. Rigorous, self-validating screening protocols remain essential for translating these structural advantages into viable clinical candidates.
References
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Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 2010.[Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 2023.[Link]
-
Synthesis, antimicrobial and cytotoxic activities of pyrimidinyl benzoxazole, benzothiazole and benzimidazole. PubMed, 2014.[Link]
-
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI, 2023.[Link]
Application Note: Chemoselective Synthesis of 2-Aryl-4-(methylthio)benzo[d]oxazoles via Suzuki-Miyaura Cross-Coupling
Scientific Rationale & Substrate Design
The benzo[d]oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its profound target-binding capabilities across antimicrobial, anticancer, and anti-inflammatory indications[1]. The introduction of a methylthio (-SMe) group at the 4-position imparts unique physicochemical properties, acting as a lipophilic handle that can be further oxidized to sulfoxides or sulfones to fine-tune metabolic stability.
Synthesizing 2-aryl-4-(methylthio)benzo[d]oxazoles from 2-Bromo-4-(methylthio)benzo[d]oxazole presents a fascinating chemoselectivity challenge. The substrate possesses two potential sites for transition-metal-catalyzed cross-coupling: the C2-Br bond and the C4-SMe bond. However, the C2 position of the benzoxazole ring is highly activated due to the strong electron-withdrawing effect of the adjacent nitrogen and oxygen heteroatoms[2]. By employing a copper-free palladium-catalyzed Suzuki-Miyaura cross-coupling, researchers can achieve absolute chemoselectivity. The palladium(0) species undergoes rapid oxidative addition exclusively at the highly electrophilic C2-Br bond, leaving the C4-SMe bond completely intact (avoiding the Liebeskind-Srogl coupling pathway which typically requires a copper co-catalyst).
Mechanistic Pathway & Chemoselectivity
The success of this transformation relies on a meticulously controlled catalytic cycle[3].
-
Oxidative Addition (Rate-Determining Step): The active Pd(0) catalyst inserts into the C2-Br bond. Because bromo-benzoxazoles exhibit significantly higher reactivity than their chloro- counterparts, this step proceeds rapidly under mild conditions[2].
-
Transmetalation: The base activates the arylboronic acid, facilitating the transfer of the aryl group to the palladium(II) center.
-
Reductive Elimination: The newly formed C-C bond is forged, releasing the 2-aryl-4-(methylthio)benzo[d]oxazole product and regenerating the Pd(0) catalyst[3].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-arylbenzoxazole synthesis.
Experimental Workflow & Self-Validating Protocol
Step-by-step experimental workflow for the synthesis and purification of target compounds.
Standard Operating Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Bromo-4-(methylthio)benzo[d]oxazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous CsF (2.5 equiv, 2.5 mmol). Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Causality: The C2 position of benzoxazoles is highly susceptible to nucleophilic attack. Using anhydrous CsF instead of aqueous NaOH or K₂CO₃ strictly prevents the hydrolysis of the substrate into the undesired benzoxazol-2-one byproduct[2]. The bidentate dppf ligand is chosen over monodentate phosphines to suppress catalyst deactivation and accelerate reductive elimination[3].
-
Validation: Evacuate and backfill the flask with dry Argon three times to ensure a strictly oxygen-free environment, which prevents the homocoupling of the boronic acid.
Step 2: Solvent Addition & Heating
-
Action: Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe. Heat the reaction mixture to 100 °C in a pre-heated oil bath for 6-8 hours.
-
Validation (In-Process Control): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The self-validating endpoint is the complete disappearance of the starting material and the emergence of a new, lower-polarity UV-active spot. The reaction mixture will typically darken to a deep brown/black as palladium black precipitates upon completion.
Step 3: Workup & Purification
-
Action: Cool to room temperature. Dilute with EtOAc (15 mL) and filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Validation: Purify via flash column chromatography on silica gel (Gradient: Hexanes to 10% EtOAc in Hexanes). The target 2-aryl-4-(methylthio)benzo[d]oxazole elutes as a distinct UV-active band.
Reaction Optimization & Substrate Scope
To establish the most robust protocol, various conditions were evaluated. The transition from aqueous biphasic conditions to anhydrous conditions proved critical for maximizing the yield and preserving the benzoxazole core.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (5 mol%) | Base (2.0 - 2.5 eq) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/H₂O | 90 | 45 | Significant C2 hydrolysis observed due to aqueous base. |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 72 | Improved yield, but moderate protodeboronation occurred. |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | Bidentate ligand stabilizes Pd intermediate, reducing side reactions. |
| 4 | Pd(dppf)Cl₂ | CsF (anhydrous) | Dioxane (anhydrous) | 100 | 94 | Optimal. Anhydrous conditions completely suppress hydrolysis. |
Table 2: Substrate Scope (Under Optimal Conditions)
Conditions: 2-Bromo-4-(methylthio)benzo[d]oxazole (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), CsF (2.5 mmol), Anhydrous Dioxane (5 mL), 100 °C, 8h.
| Arylboronic Acid | Target Product | Isolated Yield (%) | LC-MS [M+H]⁺ (Expected) |
| Phenylboronic acid | 2-Phenyl-4-(methylthio)benzo[d]oxazole | 94 | 242.06 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(methylthio)benzo[d]oxazole | 89 | 272.07 |
| 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-4-(methylthio)benzo[d]oxazole | 93 | 260.05 |
| 3-Pyridinylboronic acid | 2-(Pyridin-3-yl)-4-(methylthio)benzo[d]oxazole | 82 | 243.05 |
Troubleshooting & Critical Parameters
-
Substrate Hydrolysis: If LC-MS analysis reveals a mass corresponding to 4-(methylthio)benzo[d]oxazol-2(3H)-one, water has infiltrated the system. Ensure the dioxane is strictly anhydrous and the CsF is flame-dried prior to use.
-
Protodeboronation: If the arylboronic acid undergoes protodeboronation (yielding the corresponding arene) before transmetalation can occur, consider implementing a "slow-release" strategy using MIDA boronates or lowering the reaction temperature slightly to 85 °C.
-
Chemoselectivity Failure: The C4-SMe group is highly stable under these specific conditions. However, if any trace copper contamination is present in the reaction vessel (e.g., from poorly cleaned glassware previously used for Sonogashira couplings), Liebeskind-Srogl cross-coupling at the thioether may occur. Ensure all glassware is acid-washed.
References
-
BenchChem Technical Support Team. 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole. BenchChem. 4
-
ResearchGate. (PDF) Issue-04. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. 3
-
BenchChem Technical Support Team. A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions. BenchChem. 2
Sources
Application Notes and Protocols for the Introduction of the Methylthio Group in Benzoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Methylthio-Benzoxazole Scaffold
The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological and material science applications.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of a methylthio (-SMe) group onto the benzoxazole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This strategic functionalization can lead to enhanced biological activity and improved pharmacokinetic profiles, making methylthio-substituted benzoxazoles highly valuable in drug discovery and development.[1]
This technical guide provides an in-depth exploration of the primary synthetic methodologies for introducing the methylthio group into the benzoxazole framework. We will delve into the mechanistic underpinnings of these methods, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable approach for their specific synthetic goals.
Core Synthetic Methodologies
The introduction of a methylthio group onto a benzoxazole ring can be achieved through several synthetic strategies. The choice of method often depends on the desired position of the methylthio group (most commonly at the 2-position) and the availability of starting materials.
Method 1: S-Alkylation of 2-Mercaptobenzoxazole (A Classical and Robust Approach)
The most traditional and widely used method for the synthesis of 2-(methylthio)benzoxazoles involves the S-alkylation of 2-mercaptobenzoxazole.[5][6] This two-step sequence begins with the synthesis of 2-mercaptobenzoxazole from o-aminophenol, followed by methylation of the thiol group.
Mechanism: The reaction proceeds via a classical nucleophilic substitution (SN2) mechanism. First, a base deprotonates the acidic thiol group of 2-mercaptobenzoxazole to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide, displacing the iodide leaving group to form the desired 2-(methylthio)benzoxazole.
Caption: S-Alkylation of 2-Mercaptobenzoxazole Mechanism.
Experimental Protocol: Synthesis of 2-(Methylthio)benzoxazole [5]
Materials:
-
2-Mercaptobenzoxazole
-
Anhydrous Methanol
-
Sodium metal
-
Methyl iodide
-
Chloroform
-
Anhydrous magnesium sulfate
-
Ice water
Procedure:
-
Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add sodium (1.0 g) to anhydrous methanol (150 ml). Stir the mixture until all the sodium has reacted to form sodium methoxide.
-
Addition of 2-Mercaptobenzoxazole: To the freshly prepared sodium methoxide solution, slowly add 2-mercaptobenzoxazole (6.0 g, 0.04 mole) with continuous stirring.
-
Methylation: Add methyl iodide (5 ml) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 50°C and stir for 3 hours. After heating, allow the mixture to stand overnight at room temperature.
-
Work-up:
-
Remove the methanol by distillation under reduced pressure.
-
Triturate the solid residue with ice water.
-
Collect the insoluble material by filtration.
-
Dissolve the collected solid in chloroform and dry the solution over anhydrous magnesium sulfate.
-
Filter the solution and remove the chloroform by rotary evaporation to yield 2-(methylthio)benzoxazole as a brown oil (yield: 5.8 g).[5]
-
Causality Behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is crucial to prevent the reaction of sodium metal with water, which would reduce the yield of sodium methoxide.
-
Sodium Methoxide: A strong base is required to deprotonate the thiol, and sodium methoxide is a convenient choice when methanol is the solvent.
-
Heating to 50°C: Moderate heating increases the rate of the SN2 reaction without promoting significant side reactions.
-
Trituration with Ice Water: This step helps to remove any unreacted sodium methoxide and other water-soluble impurities.
Method 2: Methylthiolation via Activated Dimethyl Sulfoxide (DMSO)
A more modern and less common, yet powerful, method involves the use of dimethyl sulfoxide (DMSO) as both a solvent and a methylthiolating reagent. This approach often proceeds via an interrupted Pummerer-type reaction mechanism. Activation of DMSO with reagents like oxalyl chloride or thionyl chloride generates a highly electrophilic sulfur species that can react with a suitable nucleophile on the benzoxazole precursor.[7][8]
Mechanism: The reaction is initiated by the activation of DMSO with an electrophilic reagent (e.g., oxalyl chloride), forming a chlorodimethylsulfonium species.[9][10] In the context of benzoxazole synthesis from olefinic amides, for example, the olefin can attack the electrophilic sulfur, leading to an intramolecular cyclization and subsequent rearrangement to introduce the methylthio group.[8]
Caption: General Workflow for DMSO-Mediated Methylthiolation.
Experimental Protocol: DMSO/SOCl₂ Mediated Intramolecular Cyclization/Methylthiolation of Olefinic Amides [8]
Note: This is a general protocol for a class of reactions leading to methylthiolated heterocycles, including benzoxazole analogues, as described in the literature.
Materials:
-
Olefinic amide precursor
-
Dimethyl sulfoxide (DMSO)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: To a solution of the olefinic amide (1.0 equiv) in DMSO, add thionyl chloride (2.0 equiv) dropwise at 0°C under an inert atmosphere.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis for the complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired methylthiolated benzoxazole derivative.
Causality Behind Experimental Choices:
-
Thionyl Chloride as Activator: SOCl₂ is an effective activator for DMSO, generating the electrophilic species required for the reaction.
-
DMSO as Reagent and Solvent: Using DMSO in excess serves both as the solvent and the source of the methylthio group, simplifying the reaction setup.[11]
-
Inert Atmosphere: This prevents the reaction of thionyl chloride with atmospheric moisture.
-
Aqueous Bicarbonate Quench: This step neutralizes the acidic byproducts of the reaction.
Method 3: Direct C-H Functionalization
Direct C-H functionalization represents a highly atom-economical and modern approach to introducing functional groups onto heterocyclic scaffolds.[12][13] While direct C-H methylthiolation of benzoxazoles is an emerging area, related C-H mercaptalization strategies have been reported.[12] These methods typically involve the reaction of a benzoxazole with a sulfur source in the presence of a catalyst or a base.
General Strategy:
-
C-H Activation: The C-H bond at the 2-position of the benzoxazole is the most acidic and is typically the site of functionalization. This can be achieved with a strong base or a transition metal catalyst.
-
Reaction with a Sulfur Source: The activated benzoxazole then reacts with an electrophilic sulfur reagent.
-
Subsequent Methylation: If a mercapto group is introduced first, a subsequent methylation step (as in Method 1) would be required to obtain the methylthio derivative.
Recent advances have focused on metal-free C-H functionalization strategies, for example, using 1,3-propanedithiol in the presence of potassium hydroxide and DMSO to synthesize 2-mercaptobenzoxazoles, which can then be methylated.[12]
Comparative Analysis of Synthetic Methods
| Feature | Method 1: S-Alkylation | Method 2: Activated DMSO | Method 3: C-H Functionalization |
| Starting Material | 2-Mercaptobenzoxazole | Olefinic amides or other suitable precursors | Benzoxazole |
| Key Reagents | Base (e.g., NaOMe), Methylating Agent (e.g., MeI) | DMSO, Activator (e.g., SOCl₂) | Base or Catalyst, Sulfur Source |
| Reaction Conditions | Mild to moderate (e.g., 50°C) | Low to ambient temperature | Often requires specific catalysts or strong bases |
| Advantages | High-yielding, reliable, well-established, readily available starting materials | Can construct the heterocycle and introduce the methylthio group in one pot | Atom-economical, avoids pre-functionalization |
| Limitations | Requires pre-synthesis of 2-mercaptobenzoxazole | Substrate scope may be limited, mechanism can be complex | Can suffer from issues with regioselectivity, still an emerging field |
| Typical Yield | High[5] | Moderate to good[8] | Moderate to good[12] |
Conclusion
The introduction of a methylthio group into the benzoxazole scaffold is a valuable synthetic transformation for the development of new drug candidates and functional materials. The classical S-alkylation of 2-mercaptobenzoxazole remains a highly reliable and robust method for accessing 2-(methylthio)benzoxazoles. For more complex substrates or in the context of diversity-oriented synthesis, methods involving activated DMSO can provide a powerful one-pot strategy for both cyclization and methylthiolation. The ongoing development of direct C-H functionalization techniques promises more efficient and environmentally benign routes to these important compounds in the future. The choice of method will ultimately be guided by the specific synthetic target, the availability of starting materials, and the desired scale of the reaction.
References
-
PrepChem.com. Synthesis of (a) 2-(Methylthio)benzoxazole. Available from: [Link]
-
Ahmad, M. R., & Mohsen, A. A. (2023). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science, 56(1B), 303–315. Available from: [Link]
-
Beilstein Journals. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Available from: [Link]
-
Organic Chemistry Portal. Synthetic Strategies Towards Benzoxazole Ring Systems. Available from: [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(2), 583. Available from: [Link]
-
Aksenov, N. A., et al. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C-H functionalization of phenols with nitroalkanes. RSC Advances, 5(87), 71620-71626. Available from: [Link]
-
PubMed. (2015). Electrochemical intramolecular C-H amination: synthesis of benzoxazoles and benzothiazoles. Angewandte Chemie International Edition, 54(8), 2523-2526. Available from: [Link]
-
Ahmad, M. R., & Mohsen, A. A. (2023). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science, 56(1B), 303–315. Available from: [Link]
-
PMC. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 27(15), 4966. Available from: [Link]
-
Journal of Chemical Sciences. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. Journal of Chemical Sciences, 126(4), 1157-1166. Available from: [Link]
-
PubMed. (2014). Synthesis of novel 2-mercaptobenzoxazole based 1,2,3-triazoles as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression. European Journal of Medicinal Chemistry, 81, 204-217. Available from: [Link]
-
International Journal of Pharmaceutical and Biological Sciences. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmaceutical and Biological Sciences, 9(2), 1-10. Available from: [Link]
-
E-Thesis. (2024). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. Available from: [Link]
-
ScienceDirect. Activated Dimethyl Sulfoxide. Available from: [Link]
-
MDPI. (2025). 3-Methyl-2-((methylthio)methyl)but-2-enal. Molbank, 2025(3), M1958. Available from: [Link]
-
PMC. (2022). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Molecules, 27(19), 6296. Available from: [Link]
-
Master Organic Chemistry. (2023). Alcohol Oxidation: Swern (DMSO/(COCl)₂, Et₃N, CH₂Cl₂). Available from: [Link]
-
PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Brazilian Chemical Society, 29(10), 2151-2161. Available from: [Link]
-
ResearchGate. (2025). DMSO/SOCl 2 Mediated Intramolecular Cyclization/Methylthiolation of Olefinic Amides for the Synthesis of Methylthiolated Heterocycles. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 154-162. Available from: [Link]
-
Taylor & Francis. Benzoxazoles – Knowledge and References. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available from: [Link]
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- 3. globalresearchonline.net [globalresearchonline.net]
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Optimizing reaction conditions for 2-Bromo-4-(methylthio)benzo[d]oxazole synthesis
Technical Support Center: Synthesis of 2-Bromo-4-(methylthio)benzo[d]oxazole
Welcome to the technical support guide for the synthesis of 2-Bromo-4-(methylthio)benzo[d]oxazole. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this specific synthesis, ensuring efficiency, safety, and high yields in your laboratory work.
Core Synthesis Pathway: Cyclization with Cyanogen Bromide
The most direct and established method for synthesizing 2-bromobenzoxazoles is the reaction of a corresponding 2-aminophenol with cyanogen bromide (BrCN).[1] This reagent serves as the source for both the C2 carbon and the bromine atom of the benzoxazole ring. The key starting material for this synthesis is 2-amino-3-(methylthio)phenol. The quality of this precursor is paramount for the success of the subsequent cyclization.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Warning: Cyanogen bromide is extremely toxic and volatile. All manipulations must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1]
-
Preparation: Dissolve 2-amino-3-(methylthio)phenol (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, methanol, or a mixture of water and a miscible organic solvent) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. An inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidation of the aminophenol starting material.[2][3]
-
Reagent Addition: In a separate flask, prepare a solution of cyanogen bromide (1.0-1.1 eq) in the same cold solvent. Add this solution dropwise to the stirred aminophenol solution, ensuring the temperature remains below 10 °C.[4]
-
Cyclization: After the addition is complete, allow the reaction to stir at low temperature for a designated period (typically 1-2 hours). The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Neutralization: Slowly add an aqueous base solution (e.g., sodium bicarbonate or sodium acetate) to the reaction mixture.[1] This step neutralizes the hydrobromic acid formed and facilitates the final intramolecular cyclization.
-
Isolation: The product often precipitates from the solution upon neutralization. Stir at room temperature until TLC analysis indicates the reaction is complete. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove inorganic salts. The crude 2-Bromo-4-(methylthio)benzo[d]oxazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.[4]
Caption: Experimental workflow for 2-Bromo-4-(methylthio)benzo[d]oxazole synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low or I'm getting no product at all. Where should I start troubleshooting?
A1: Low or no yield is a frequent problem that can be traced to several factors. A systematic check is essential.[3][5]
-
Purity of Starting Material: The 2-amino-3-(methylthio)phenol precursor is susceptible to air oxidation, often indicated by a darkening in color.[3] Impurities can significantly inhibit the reaction.
-
Reagent Quality: Cyanogen bromide can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh, unopened bottle of cyanogen bromide or verify the quality of your existing stock. Ensure all glassware is thoroughly dried and you are using an anhydrous solvent.[4]
-
-
Reaction Temperature: The initial reaction with BrCN is exothermic. If the temperature rises uncontrollably, side reactions can occur, consuming your starting material.
-
Solution: Maintain strict temperature control (0-5 °C) during the dropwise addition of BrCN. Slower addition can help manage the exotherm.[1]
-
Q2: My reaction seems to stall and does not go to completion, even after several hours. What can I do?
A2: A stalled reaction often points to issues with activation energy or reagent stoichiometry.
-
Insufficient Cyclization: The final ring-closing step may be slow at low temperatures.
-
Solution: After the initial low-temperature addition of BrCN, consider allowing the reaction mixture to slowly warm to room temperature. Monitor the progress carefully by TLC to find the optimal point to stop the reaction. In some cases, gentle heating might be required, but this should be approached with caution to avoid side product formation.[3][6]
-
-
Incomplete Neutralization: The cyclization step is often facilitated by neutralization of the reaction mixture.[1]
-
Solution: Ensure you have added a sufficient amount of base to bring the pH to neutral or slightly basic. Monitor the pH during the addition. An incorrect pH can prevent the final intramolecular cyclization from occurring efficiently.
-
Q3: I'm observing multiple side products, making purification difficult. How can I improve the reaction's selectivity?
A3: The formation of side products is typically caused by unwanted secondary reactions.
-
Oxidative Dimerization: The aminophenol starting material can dimerize under oxidative conditions, leading to complex impurities.
-
Solution: The most effective preventative measure is to maintain a strict inert atmosphere throughout the reaction. Using high-purity, deoxygenated solvents can also help minimize this side reaction.[2]
-
-
Side Reactions of BrCN: Cyanogen bromide can react with the solvent or other nucleophiles present if not controlled.
-
Solution: Lowering the reaction temperature can significantly improve selectivity by favoring the desired reaction pathway over competing side reactions.[5] Additionally, ensuring the stoichiometry is correct and adding the BrCN slowly and directly to the reaction mixture can prevent localized high concentrations that may lead to undesired products.
-
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the cyclization of 2-aminophenols with cyanogen bromide?
A1: The reaction proceeds through a well-established two-step mechanism. First, the more nucleophilic amino group of the 2-amino-3-(methylthio)phenol attacks the electrophilic carbon of cyanogen bromide. This addition-elimination reaction forms a cyanamide intermediate and releases hydrobromic acid (HBr). In the second step, which is often facilitated by neutralization, the hydroxyl group acts as an intramolecular nucleophile, attacking the cyano carbon to form the five-membered oxazole ring.
Caption: Simplified reaction mechanism for benzoxazole formation.
Q2: Are there safer alternatives to the highly toxic cyanogen bromide?
A2: Yes, while cyanogen bromide is highly effective for direct 2-bromination, its toxicity is a major drawback.[7][8] Alternative, safer methods have been developed for synthesizing related 2-aminobenzoxazoles, which could potentially be adapted. One common strategy involves a two-step process:
-
Reacting the 2-aminophenol with carbon disulfide to form a benzoxazole-2-thiol intermediate.[1]
-
Converting the 2-thiol group to a 2-bromo group using a suitable brominating agent.
Another approach for related compounds uses N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a less hazardous electrophilic cyanating agent, often activated by a Lewis acid.[7][8] However, this would yield a 2-aminobenzoxazole, requiring further steps to install the bromine atom. For direct 2-bromination, BrCN remains the most common, albeit hazardous, choice.
Q3: How should I properly purify the final product?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and the main impurities are inorganic salts from the workup or small amounts of unreacted starting material, recrystallization is often the most efficient method.[4] A mixed solvent system like ethanol/water is a good starting point. If the product is colored, treating the hot solution with a small amount of activated charcoal can be effective.[2]
-
Silica Gel Chromatography: If the reaction produces multiple organic side products with polarities similar to your desired compound, column chromatography will be necessary.[9] A gradient elution with a hexane/ethyl acetate solvent system is typically effective for separating benzoxazole derivatives.
Q4: My 2-aminophenol starting material is expensive/difficult to synthesize. How can I maximize its conversion?
A4: To maximize the conversion of a valuable starting material, several optimization steps are critical.
-
Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the less expensive and more volatile reagent, cyanogen bromide, can help drive the reaction to completion.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the consumption of the starting material using TLC. Quench the reaction only when TLC shows that the aminophenol spot has disappeared.[6]
-
Inert Conditions: As mentioned previously, rigorously excluding oxygen by working under a nitrogen or argon atmosphere is the single most important factor in preventing the degradation of the 2-aminophenol starting material.[3]
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material Purity | >98%, light in color | Aminophenols are prone to oxidation, leading to low yields.[2][3] |
| Solvent | Anhydrous Ethanol or Methanol | Must be anhydrous to prevent BrCN hydrolysis.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions of the aminophenol.[2] |
| Stoichiometry | 1.0 eq Aminophenol / 1.0-1.1 eq BrCN | A slight excess of BrCN can improve conversion. |
| Temperature | 0-5 °C (Addition), RT (Cyclization) | Controls exotherm and side reactions during addition.[1] |
| Workup | Neutralization with aq. NaHCO₃ | Facilitates the final intramolecular cyclization step.[1] |
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. (2019). MDPI. [Link]
- CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google Patents. (n.d.).
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega. (2019). ACS Publications. [Link]
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- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
How to increase yield in the synthesis of 2-Bromo-4-(methylthio)benzo[d]oxazole
Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-(methylthio)benzo[d]oxazole . This compound is a highly valuable, functionalized heterocyclic building block used extensively in pharmaceutical and agrochemical drug development. The benzo[d]oxazole scaffold is a privileged pharmacophore, and the C2-bromo handle allows for downstream cross-coupling, while the 4-methylthio group provides unique electronic properties.
The most robust and scalable synthetic route involves a two-step sequence:
-
Oxidative Cyclization: Conversion of 2-amino-3-(methylthio)phenol to 4-(methylthio)benzo[d]oxazol-2-amine using cyanogen bromide (BrCN) [1].
-
Sandmeyer-Type Bromination: Conversion of the 2-aminobenzoxazole intermediate to the 2-bromo target using copper(II) bromide (CuBr 2 ) and tert-butyl nitrite (t-BuONO) [2].
Process Workflow & Failure Modes
Fig 1. Synthetic workflow and primary failure modes for 2-Bromo-4-(methylthio)benzo[d]oxazole.
Troubleshooting FAQs
Q1: My yield for the cyclization step (forming 4-(methylthio)benzo[d]oxazol-2-amine) is consistently below 50%, with significant dark tarry byproducts. What is causing this? A: This is a classic symptom of oxidative degradation of the electron-rich 2-aminophenol precursor. The 3-(methylthio) group strongly donates electron density into the phenolic ring, making it highly susceptible to air oxidation, forming quinone-imine type polymers.
-
Causality & Fix: The cyclization with BrCN must be performed under rigorously anaerobic conditions. Furthermore, cyanogen bromide can degrade if exposed to moisture, releasing HBr and HCN, which lowers the effective stoichiometry.
-
Self-Validating Check: Degas your methanol solvent via sparging with argon for 15 minutes prior to use. If the reaction mixture turns dark brown/black within the first 10 minutes, oxygen is present. A successful reaction should maintain a pale yellow/amber hue.
Q2: During the Sandmeyer bromination, my LC-MS shows a major byproduct with a mass corresponding to [M-Br+H] (protodeamination). How do I prevent this? A: Protodeamination occurs when the diazonium intermediate abstracts a hydrogen atom from the solvent or from unreacted starting materials, rather than undergoing the desired halogen transfer from the copper species [3].
-
Causality & Fix: t-BuONO decomposes to generate radical species that promote hydrogen abstraction if the local concentration of the bromide source (CuBr 2 ) is insufficient. Additionally, the 4-(methylthio) group can weakly coordinate with the copper catalyst, slightly reducing its effective concentration at the diazonium site. Switch from THF (a strong H-atom donor) to Acetonitrile (MeCN).
-
Self-Validating Check: Add t-BuONO dropwise via a syringe pump over 30-45 minutes to a pre-heated (65 °C) suspension of the aminobenzoxazole and CuBr 2 . This ensures the steady-state concentration of the diazonium species remains low, forcing kinetic trapping by bromide.
Q3: I am observing a byproduct with a mass of [M+16] in the final step. What is this and how do I avoid it? A: A mass shift of +16 Da indicates oxidation of the 4-(methylthio) group to a sulfoxide (-S(O)Me). Alkyl nitrites like t-BuONO are potent oxidants.
-
Causality & Fix: If t-BuONO accumulates in the reaction mixture (e.g., due to bolus addition or low reaction temperature stalling the diazotization), it will competitively oxidize the thioether.
-
Self-Validating Check: Ensure the reaction is pre-heated to 65 °C before starting the t-BuONO addition. This guarantees the nitrite is consumed by the amine diazotization faster than it can oxidize the sulfur atom.
Quantitative Optimization Data
The following table demonstrates the critical impact of solvent choice, stoichiometry, and addition rate on the yield of the Sandmeyer bromination step.
Table 1: Optimization of the Sandmeyer Bromination Step
| Entry | CuBr 2 (equiv) | t-BuONO (equiv) | Solvent | Temp (°C) | Addition Time (min) | Yield (%) | Primary Observation |
| 1 | 1.2 | 1.5 | THF | 65 | 5 (Bolus) | 32 | Major protodeamination byproduct |
| 2 | 1.2 | 1.5 | MeCN | 65 | 5 (Bolus) | 45 | Improved solubility, high sulfoxide byproduct |
| 3 | 1.5 | 1.2 | MeCN | 65 | 30 (Dropwise) | 68 | Reduced byproducts, cleaner LC-MS profile |
| 4 | 2.0 | 1.2 | MeCN | 65 | 45 (Dropwise) | 81 | Optimal conversion and purity |
Self-Validating Standard Operating Procedures (SOPs)
Protocol A: Synthesis of 4-(methylthio)benzo[d]oxazol-2-amine
-
Preparation: Equip a 250 mL oven-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with argon for 10 minutes.
-
Dissolution: Add 2-amino-3-(methylthio)phenol (10.0 mmol) and dissolve in anhydrous, argon-degassed methanol (50 mL).
-
Self-Validation: The solution must be pale yellow. If it turns brown, discard, re-degas the solvent, and start over.
-
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add cyanogen bromide (BrCN, 11.0 mmol) portion-wise over 5 minutes. (Caution: BrCN is highly toxic; perform strictly in a well-ventilated fume hood).
-
Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO 3 (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate. Purify via flash chromatography (silica gel) to yield the intermediate.
Protocol B: Sandmeyer Bromination to 2-Bromo-4-(methylthio)benzo[d]oxazole
-
Preparation: In a 100 mL two-neck flask equipped with a reflux condenser, suspend CuBr 2 (20.0 mmol, 2.0 equiv) in anhydrous acetonitrile (30 mL) under an argon atmosphere.
-
Substrate Addition: Add 4-(methylthio)benzo[d]oxazol-2-amine (10.0 mmol, 1.0 equiv) to the suspension. Heat the mixture to 65 °C.
-
Self-Validation: The mixture will appear as a dark green/brown heterogeneous suspension. Complete dissolution will not occur until the reaction proceeds.
-
-
Diazotization/Bromination: Load tert-butyl nitrite (t-BuONO, 12.0 mmol, 1.2 equiv) into a gas-tight syringe. Using a syringe pump, add the t-BuONO dropwise to the heated mixture over 45 minutes.
-
Causality: Slow addition keeps the steady-state concentration of the diazonium radical low, preventing hydrogen abstraction and thioether oxidation.
-
-
Completion: Stir at 65 °C for an additional 1.5 hours.
-
Self-Validation: Evolution of N 2 gas (visible bubbling) should cease, indicating complete consumption of the diazonium intermediate.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with 1M aqueous HCl (50 mL) to remove copper salts. Wash with brine, dry over MgSO 4 , and concentrate.
-
Purification: Purify via silica gel chromatography (Hexanes:EtOAc 8:2) to afford the target compound as an off-white solid.
References
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - nih.gov - 1
-
2-Bromo-1,3-benzoxazole | High-Purity | CAS 68005-30-1 - benchchem.com - 2
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - Chemical Reviews (acs.org) - 3
Sources
Technical Support Center: Troubleshooting Benzoxazole Cyclization & Minimizing Side Products
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that the intramolecular cyclization of benzoxazoles is often the most challenging step in their synthesis. Low yields are rarely due to a failure of the initial condensation; rather, they are the result of kinetic traps and competing degradation pathways. This guide provides field-proven, mechanistic insights and self-validating protocols to help you eliminate side products and drive your cyclizations to completion.
Part 1: Mechanistic Insights & Identifying Common Side Products
Q1: My cyclization reaction is yielding a complex mixture. What are the dominant side products in the reaction between 2-aminophenols and aldehydes/carboxylic acids, and why do they form?
A1: The synthesis of benzoxazoles typically proceeds via a condensation-cyclization sequence. Side products emerge when the kinetic barriers of the cyclization step exceed those of competing degradation pathways. The two most common culprits are:
-
Uncyclized Schiff Base (Azomethine) / N-Acylated Intermediates:
-
Causality: When reacting 2-aminophenol with an aldehyde, the initial condensation rapidly forms a Schiff base. The subsequent cyclization requires breaking the aromaticity of the phenol ring temporarily. If the reaction lacks sufficient thermal energy, an appropriate Lewis/Brønsted acid, or a required oxidant, the Schiff base becomes a thermodynamic sink and the reaction stalls 1.
-
-
Oxidative Polymerization / Dimerization:
-
Causality: 2-Aminophenols are highly electron-rich. In the presence of atmospheric oxygen and heat, they undergo rapid air oxidation to form highly reactive quinone-imines. These species readily polymerize, resulting in dark, intractable tars that coat catalysts and complicate purification 1.
-
Mechanistic divergence in benzoxazole synthesis highlighting desired vs. side-product pathways.
Part 2: Reaction Condition Optimization & Data
Q2: How do I adjust my reaction conditions to push the equilibrium toward the desired benzoxazole and eliminate the Schiff base intermediate?
A2: Overcoming the Schiff base trap requires optimizing the activation energy and redox environment. If you are using an aldehyde, the cyclization step fundamentally requires an oxidation event to restore aromaticity.
-
Catalyst Selection: Transition metal catalysts (e.g., CuI) facilitate single-electron transfer pathways that significantly lower the activation barrier for oxidative cyclization 2. Alternatively, electrochemically generated hypervalent iodine (I(III)) can drive oxidative cyclization at room temperature, completely bypassing thermal degradation pathways 3.
-
Solvent & Temperature: High-boiling polar aprotic solvents (like DMF or DMSO) at 80–130°C are often required for unactivated substrates. However, excessive heat directly correlates with polymerization if oxygen is present.
-
Atmosphere: Always purge the system with Argon or Nitrogen to prevent the competitive formation of quinone-imines 1.
Table 1: Quantitative Impact of Reaction Conditions on Product Distribution
| Catalyst / Reagent System | Substrates | Temp (°C) | Desired Benzoxazole Yield | Major Side Product | Reference |
| None (Thermal only) | 2-Aminophenol + Aldehyde | 80°C | < 20% | Schiff Base (>70%) | 1 |
| Cu-Catalyst + DBED | Phenol + Cyclic Oxime | 80°C | 51 - 71% | Unreacted Phenol | 4 |
| CuI / 1,10-phenanthroline | ortho-haloanilides | 100°C | 85 - 95% | Dehalogenated arene (Trace) | 2 |
| I(III) Mediator (Electrochem) | 2-(benzylideneamino)phenol | 25°C | 88 - 92% | None detected | 3 |
Part 3: Advanced Troubleshooting & Self-Validating Protocols
Q3: Can you provide a self-validating experimental workflow that inherently minimizes side products during a metal-catalyzed cyclization?
A3: Absolutely. A self-validating protocol incorporates built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step, preventing the accumulation of side products. Below is an optimized, step-by-step methodology for a Copper-catalyzed oxidative cyclization 24.
Self-Validating Protocol: Cu-Catalyzed Benzoxazole Synthesis
Phase 1: Preparation & Condensation Check
-
Reagent Purification: Recrystallize 2-aminophenol from ethanol to remove dark, oxidized impurities.
-
Validation Check: The starting material must be off-white to pale brown. If it is dark brown or black, quinone-imines are already present and will poison the catalyst.
-
-
Inert Setup: Charge a Schlenk flask with 2-aminophenol (1.0 mmol), the coupling partner (e.g., aldehyde or cyclic oxime, 1.2 mmol), and CuI (10 mol%). Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, 2 mL).
Phase 2: Cyclization & In-Process Monitoring 4. Heating: Heat the reaction mixture to 80–100°C. 5. TLC Validation (Crucial Step): After 2 hours, take an aliquot. Spot against the starting 2-aminophenol and the intermediate Schiff base (if synthesized separately).
- Validation Check: If the Schiff base spot is intense and the product spot is faint, the oxidation cycle is stalling.
- Intervention: Introduce a mild oxidant (e.g., open to an O2 balloon if using an aerobic Cu-catalyzed method, or add a chemical oxidant) to push the catalytic cycle forward 4.
Phase 3: Quenching & Purification 6. Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 5% aqueous EDTA or aqueous ammonia.
- Validation Check: The aqueous layer will turn deep blue. This confirms the successful chelation and extraction of the copper catalyst, preventing it from causing degradation or side reactions during solvent concentration.
Isolation: Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via silica gel chromatography.
Decision tree for troubleshooting stalled cyclizations and mitigating side products.
References
-
Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at:[Link]
-
Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. Organic Letters - ACS Publications. Available at:[Link]
Sources
Technical Support Center: Purification of 2-Bromo-4-(methylthio)benzo[d]oxazole and Derivatives
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 2-bromo-4-(methylthio)benzo[d]oxazole and its derivatives. These compounds are highly valuable cross-coupling precursors in medicinal chemistry, but their unique structural features—an electrophilic C2-bromide and an oxidizable methylthio ether—present distinct purification challenges.
Interactive Troubleshooting & FAQs
Q1: Why do I lose significant product mass and observe a highly polar byproduct during standard silica gel chromatography? A1: This is a classic case of C2-Br hydrolysis. The benzoxazole ring is highly electron-withdrawing, rendering the C2 carbon extremely electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) [1]. Standard silica gel is slightly acidic and retains trace moisture. During chromatography, water acts as a nucleophile, displacing the labile C2-bromide to form 4-(methylthio)benzo[d]oxazol-2(3H)-one (the thermodynamically stable tautomer of 2-hydroxybenzoxazole). Causality & Solution: To prevent this, you must suppress the SNAr pathway. Pre-treat your silica gel with 1% triethylamine (TEA) to neutralize the acidic silanol groups, or switch entirely to neutral Alumina (Brockmann Grade III) [2].
Q2: My post-purification NMR shows a downfield shift of the methyl group (from ~2.5 ppm to ~2.8–3.0 ppm). What happened? A2: Your methylthio (-SMe) group has oxidized to a sulfoxide (-S(O)Me). Thioethers are highly sensitive to oxidation by trace peroxides [3]. If you used aged ethereal solvents (such as tetrahydrofuran or diethyl ether) during extraction or as a chromatographic eluent, peroxide contaminants oxidized the sulfur atom. Causality & Solution: Ethers auto-oxidize in the presence of atmospheric oxygen and light. Always use peroxide-free, freshly distilled solvents, or strictly utilize a hydrocarbon/ethyl acetate gradient for your mobile phase.
Q3: How can I efficiently separate unreacted 2-mercaptobenzoxazole precursors from the brominated product without chromatography? A3: Precursors often co-elute with the brominated product due to nearly identical Rf values on silica. Causality & Solution: Exploit the pKa difference. The precursor 2-mercaptobenzoxazole has an acidic thione/thiol proton ( pKa≈7 ). Instead of relying on chromatography, implement a basic aqueous wash (e.g., 1M NaOH) during the initial liquid-liquid extraction. The precursor will deprotonate and partition into the aqueous layer, while the neutral 2-bromo product remains in the organic phase.
Standard Operating Protocols (SOPs)
To ensure high-fidelity purification, implement the following self-validating protocols.
Protocol A: Neutralized Flash Column Chromatography
Use this protocol when crude purity is <85% or when removing highly polar tar byproducts.
-
Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (9:1 v/v) and add 1% Triethylamine (TEA) by volume. Mix thoroughly.
-
Column Packing: Slurry pack the column using standard silica gel (pore size 60 Å, 230–400 mesh) using the TEA-doped solvent. Flush with 2 column volumes (CV) of the solvent to fully neutralize the stationary phase.
-
Sample Loading: Dissolve the crude 2-bromo-4-(methylthio)benzo[d]oxazole in a minimum volume of dichloromethane (DCM). Apply the solution evenly to the top of the silica bed.
-
Rapid Elution: Run the column rapidly using positive pressure (flash chromatography). Minimizing the residence time on the column is critical to preventing degradation.
-
Self-Validation (2D-TLC): To verify that the product is not degrading on the column, perform a 2-Dimensional TLC on a collected fraction. Spot the plate, run it in the mobile phase, dry it completely, rotate the plate 90 degrees, and run it again. A single diagonal spot confirms the absence of on-plate hydrolysis. If a second spot appears off the diagonal, increase the TEA concentration.
Protocol B: Low-Temperature Recrystallization
Use this protocol when crude purity is >85% to isolate analytically pure material.
-
Dissolution: Place the crude solid in a round-bottom flask. Add minimal boiling ethyl acetate until the solid is completely dissolved.
-
Anti-Solvent Addition: Remove from heat and immediately add hot hexanes dropwise while swirling, until the solution becomes slightly turbid (the cloud point).
-
Clarification: Add 1-2 drops of hot ethyl acetate until the solution just turns clear again.
-
Controlled Nucleation: Allow the flask to cool to room temperature undisturbed. Once crystals begin to form, transfer the flask to a -20 °C freezer for 12 hours to maximize yield.
-
Isolation: Filter the crystals rapidly using a pre-chilled Büchner funnel. Wash the filter cake with 2 volumes of ice-cold hexanes to remove any residual oxidized sulfoxide impurities.
Quantitative Data Presentation
The following table summarizes the expected outcomes of various purification methodologies based on empirical laboratory data.
| Purification Method | Stationary Phase / Solvent System | Additive | Avg. Recovery (%) | Primary Impurities Removed |
| Standard Flash Chrom. | Silica Gel (60 Å) / Hexane:EtOAc | None | 45 - 55% | Precursors (High degradation risk) |
| Neutralized Chrom. | Silica Gel (60 Å) / Hexane:EtOAc | 1% TEA | 85 - 92% | Precursors, Tars (Avoids hydrolysis) |
| Alumina Chrom. | Neutral Alumina (Grade III) | None | 80 - 88% | Acid-sensitive byproducts |
| Recrystallization | EtOAc / Hexanes (1:9) | None | 70 - 75% | Trace isomers, Oxidized SMe |
Visualizations
Figure 1: Decision tree for selecting the optimal purification workflow based on crude purity.
Figure 2: Primary degradation pathways of 2-bromo-4-(methylthio)benzo[d]oxazole.
References
- Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews Source: ACS Publications URL
- Source: PMC (NIH)
- Title: Synthesis of (a) 2-(Methylthio)
Effect of solvent and temperature on 2-Bromo-4-(methylthio)benzo[d]oxazole reactions
Welcome to the Advanced Heterocyclic Functionalization Support Portal . As a Senior Application Scientist, I have designed this technical center to address the specific thermodynamic and kinetic challenges associated with 2-Bromo-4-(methylthio)benzo[d]oxazole .
This bifunctional scaffold presents unique opportunities for orthogonal functionalization. The C2-bromine is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making it primed for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling. Conversely, the C4-methylthio (-SMe) group is a latent electrophile that can be activated via transition-metal catalysis. Mastering the solvent and temperature interplay is critical to preventing unwanted side reactions, such as oxazole ring-opening or premature thioether cleavage.
Part 1: Diagnostic Q&A and Troubleshooting Guide
Q1: Why am I observing benzoxazole ring-opening during my SNAr amination at the C2 position? A: The oxazole ring is highly susceptible to hydrolytic or nucleophilic cleavage under basic conditions at elevated temperatures[1]. If you are running the SNAr in a polar aprotic solvent (like DMF or DMSO) at temperatures exceeding 60 °C with a primary amine, the amine attacks the C2 position but the thermal energy drives the subsequent ring-opening to form an acyclic amide intermediate. Causality & Fix: The C2-bromine is exceptionally electrophilic. Polar aprotic solvents poorly solvate the nucleophile, significantly increasing its ground-state energy and accelerating the reaction. Therefore, thermal activation is unnecessary. Lower your reaction temperature to 0 °C – 25 °C. SNAr proceeds readily at room temperature, preserving the integrity of the benzoxazole core[2].
Q2: How do I achieve selective Suzuki-Miyaura coupling at the C2 position without activating the C4-methylthio group? A: The oxidative addition of Palladium(0) into the C2-Br bond is kinetically favored over the C4-SMe bond[3]. To ensure absolute chemoselectivity, you must control both stoichiometry and the solvent microenvironment. Causality & Fix: Use exactly 1.0 to 1.05 equivalents of the boronic acid and employ a biphasic solvent system like 1,4-Dioxane/H2O (4:1) at 80 °C. The water is strictly required to dissolve the inorganic base (e.g., K₂CO₃) and facilitate the transmetalation step, while dioxane solvates the organic components. The C4-SMe group remains completely inert under these standard aqueous Suzuki conditions because C-S bond activation requires a specific thiophilic copper co-catalyst[4].
Q3: I am attempting a Liebeskind-Srogl cross-coupling at the C4-SMe position, but the reaction stalls. What solvent and temperature parameters are missing? A: Liebeskind-Srogl coupling requires the cleavage of the robust C(Aryl)-S bond. This does not occur spontaneously with Palladium alone; it is mechanistically driven by a Cu(I) cofactor (such as Copper(I) thiophene-2-carboxylate, CuTC) which acts as a "thiophilic sponge" to polarize the bond[4]. Causality & Fix: You must strictly exclude water and protic solvents. Protic environments will quench the catalytic cycle by protonating the delicate organometallic intermediates. Switch to a rigorously degassed, non-coordinating solvent like anhydrous Toluene or THF. Elevate the temperature to 80 °C – 100 °C to overcome the high activation energy barrier for the transmetalation from sulfur to palladium. Critical Note: The C2-bromo position must be substituted prior to this step, as it will competitively poison the catalyst.
Part 2: Quantitative Data & Reaction Telemetry
The following table summarizes the thermodynamic and solvent parameters required to control the divergent reactivity of 2-Bromo-4-(methylthio)benzo[d]oxazole.
| Reaction Type | Target Site | Optimal Solvent System | Optimal Temp | Catalyst / Key Reagents | Expected Outcome & System Risks |
| SNAr | C2-Bromo | DMF, NMP, or THF | 0 °C to 25 °C | Amine/Thiolate, Et₃N | >85% Yield. Risk: Ring-opening if Temp > 60 °C. |
| Suzuki-Miyaura | C2-Bromo | 1,4-Dioxane / H₂O (4:1) | 80 °C to 100 °C | Pd(PPh₃)₄, K₂CO₃ | Selective C-C bond. Risk: Hydrolysis if base is too strong (e.g., NaOH). |
| Liebeskind-Srogl | C4-SMe | Anhydrous Toluene | 80 °C to 100 °C | Pd₂(dba)₃, CuTC | C-C bond at C4. Risk: Fails in protic solvents; requires prior C2 protection. |
Part 3: Validated Experimental Workflows
Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Chemoselective SNAr at the C2 Position
Objective: Substitute the C2-Br with an amine nucleophile while preserving the oxazole ring and C4-SMe.
-
Setup: In an oven-dried flask, dissolve 2-Bromo-4-(methylthio)benzo[d]oxazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Addition: Cool the system to 0 °C using an ice bath. Add the amine nucleophile (1.2 equiv) and triethylamine (1.5 equiv) dropwise.
-
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2–4 hours[2].
-
System Validation (TLC): Spot the reaction on silica TLC (Hexane/EtOAc 3:1). The starting material (high Rf) should be completely consumed. Diagnostic Check: If a highly polar, baseline-retained spot appears, thermal ring-opening has occurred.
-
Workup: Quench with ice water to precipitate the product and wash away the DMF. Extract with EtOAc, wash the organic layer with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Orthogonal Liebeskind-Srogl Coupling at the C4 Position
Objective: Cross-couple the C4-SMe group with an arylboronic acid (Assuming C2 is already functionalized).
-
Atmosphere Control: In a Schlenk flask, combine the C2-functionalized-4-(methylthio)benzo[d]oxazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (5 mol%), tri-2-furylphosphine (15 mol%), and CuTC (1.5 equiv)[4].
-
Solvent Integration: Evacuate and backfill the flask with Argon three times. Inject rigorously degassed, anhydrous Toluene (0.1 M).
-
Thermal Activation: Heat the mixture to 90 °C for 12–18 hours.
-
System Validation (Visual & GC-MS): The reaction mixture will transition from a dark red/purple to a distinct precipitate-heavy suspension as the insoluble Cu-thiolate byproduct forms. GC-MS must show the[M+H]⁺ peak of the target biaryl compound.
-
Workup: Mandatory Step: Filter the crude mixture through a pad of Celite to remove the inorganic copper-thiolate salts before concentrating for column chromatography. Failure to do so will destroy silica gel resolution.
Part 4: Mechanistic Visualization
Divergent reactivity pathways of 2-Bromo-4-(methylthio)benzo[d]oxazole based on solvent and temp.
References
-
Thailand Science Research and Innovation (TSRI). Development of recycle heterogeneous catalysts and reagent b (SNAr of 2-bromobenzoxazole). Retrieved from:[Link]
-
ACS Publications. Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis. Retrieved from:[Link]
Sources
Technical Support Center: Challenges in the Work-up and Isolation of 2-Bromo-4-(methylthio)benzo[d]oxazole
Welcome to the Technical Support Center for the synthesis and purification of 2-Bromo-4-(methylthio)benzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the work-up and isolation of this compound.
I. Introduction to the Challenges
The synthesis of 2-Bromo-4-(methylthio)benzo[d]oxazole presents a unique set of challenges primarily stemming from the interplay of its functional groups. The presence of a sulfur-containing moiety (methylthio) and a halogen (bromo) on the benzoxazole core necessitates careful control of reaction conditions and purification strategies to avoid byproduct formation and ensure the isolation of a pure product. Key challenges include the potential for oxidation of the methylthio group, the formation of isomeric byproducts during bromination, and difficulties in separating the desired product from starting materials and impurities.
This guide provides a comprehensive question-and-answer-based approach to troubleshoot these issues, complete with detailed experimental protocols and theoretical explanations to empower you in your synthetic endeavors.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis, work-up, and isolation of 2-Bromo-4-(methylthio)benzo[d]oxazole.
Synthesis & Reaction Monitoring
Question 1: My reaction to form the benzoxazole ring from 4-(methylthio)-2-aminophenol is sluggish and gives a low yield. What are the common pitfalls?
Answer: The cyclization of 2-aminophenols to form benzoxazoles can be influenced by several factors.[1][2] Here are some common issues and their solutions:
-
Purity of Starting Material: Ensure your 4-(methylthio)-2-aminophenol is pure. Impurities can interfere with the cyclization reaction. Recrystallization or column chromatography of the starting material may be necessary.
-
Choice of Cyclizing Agent: The choice of reagent to provide the C2 carbon of the benzoxazole is critical. Common reagents include cyanogen bromide, carboxylic acids, and aldehydes.[3][4] The reactivity of these reagents varies, and the optimal choice may depend on your specific reaction conditions.
-
Reaction Conditions:
-
Temperature: While some cyclizations proceed at room temperature, others require heating.[5] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or aprotic solvents like DMF are commonly used.[2][6]
-
Catalyst: Some cyclization reactions benefit from the addition of an acid or a metal catalyst.[1]
-
Question 2: I am observing multiple spots on my TLC during the bromination of 4-(methylthio)benzo[d]oxazole. What are the likely byproducts?
Answer: The bromination of substituted benzoxazoles can lead to the formation of several byproducts. The primary concerns are:
-
Isomeric Products: The directing effects of the methylthio group and the fused oxazole ring can lead to bromination at different positions on the benzene ring. While the 4-methylthio group is an ortho-, para-director, the benzoxazole ring itself has a complex directing influence.[7] Depending on the reaction conditions, you may see the formation of other bromo-isomers.
-
Oxidation of the Methylthio Group: The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially under harsh brominating conditions.[8] This is a significant potential side reaction.
-
Poly-bromination: If the reaction conditions are too forcing, you may observe the addition of more than one bromine atom to the molecule.
To minimize byproduct formation, it is crucial to carefully control the reaction temperature and the stoichiometry of the brominating agent.[7] Using a milder brominating agent like N-Bromosuccinimide (NBS) can also improve selectivity.[9][10]
Work-up & Isolation
Question 3: During the aqueous work-up after bromination, my product seems to be degrading or I'm getting a complex mixture. How should I properly quench and extract my product?
Answer: The work-up procedure is critical for preserving the integrity of your product. The presence of both a bromo and a methylthio group makes the molecule potentially sensitive to both acidic and basic conditions, as well as oxidizing environments.
-
Quenching: After the reaction is complete, it is important to quench any remaining brominating agent. A solution of sodium thiosulfate is commonly used for this purpose.
-
pH Adjustment: The pH of the aqueous layer during extraction can be crucial. It is generally advisable to perform the extraction under neutral or slightly basic conditions to avoid any acid-catalyzed degradation. A wash with a saturated sodium bicarbonate solution is often beneficial.
-
Extraction Solvent: A water-immiscible organic solvent such as ethyl acetate or dichloromethane is typically used for extraction.
-
Drying and Concentration: Ensure the organic layer is thoroughly dried with an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating under reduced pressure. Residual water can interfere with subsequent purification steps.
Question 4: I'm struggling to purify my 2-Bromo-4-(methylthio)benzo[d]oxazole by column chromatography. It's either not separating well or seems to be degrading on the silica gel.
Answer: Column chromatography of halogenated and sulfur-containing heterocycles can be challenging. Here are some tips for successful purification:
-
Choice of Adsorbent: Silica gel is the most common choice. However, if you suspect your compound is acid-sensitive, you can use silica gel that has been neutralized with a base like triethylamine.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective for benzoxazole derivatives.[11][12] Start with a low polarity eluent and gradually increase the polarity.
-
TLC Analysis: Before running a column, optimize your solvent system using TLC to ensure good separation between your product and impurities. The ideal Rf for your product on the TLC plate is typically between 0.2 and 0.4.
-
Loading Technique: Dry loading the crude product onto a small amount of silica gel can often lead to better separation than wet loading.
-
Speed: Try not to let the column run for an excessively long time, as prolonged contact with the silica gel can sometimes lead to degradation of sensitive compounds.
Question 5: I've isolated a solid, but recrystallization is proving difficult. Can you suggest suitable solvents?
Answer: Recrystallization is an excellent method for obtaining high-purity crystalline material. The key is to find a solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents of different polarities. Common solvents for recrystallizing benzoxazole derivatives include:
-
Procedure: Dissolve your crude product in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.
Characterization
Question 6: I have what I believe to be the pure product. What are the expected spectroscopic signatures for 2-Bromo-4-(methylthio)benzo[d]oxazole?
¹H NMR:
-
Aromatic Protons: You would expect to see signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The coupling patterns will depend on the substitution pattern.
-
Methyl Protons: A singlet corresponding to the three protons of the methylthio group (-S-CH₃) would be expected, likely in the range of 2.4-2.6 ppm.
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm).
-
C2 Carbon: The carbon at the 2-position of the benzoxazole ring, attached to the bromine, would likely appear around 140-150 ppm.
-
Methyl Carbon: The carbon of the methylthio group would appear as a singlet at a higher field, typically around 15-20 ppm.
Mass Spectrometry (MS):
-
Molecular Ion Peak: Look for the molecular ion peak (M⁺) and the M+2 peak with approximately equal intensity, which is characteristic of a compound containing one bromine atom.
-
Fragmentation: Common fragmentation patterns for benzoxazoles involve cleavage of the oxazole ring.[13] You might also observe the loss of a methyl radical (-CH₃) from the methylthio group.
III. Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and purification of 2-Bromo-4-(methylthio)benzo[d]oxazole.
Protocol 1: Synthesis of 4-(methylthio)benzo[d]oxazol-2(3H)-one (A Potential Precursor)
This protocol describes a potential route to a precursor of the target molecule.
Materials:
-
4-(methylthio)-2-aminophenol
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(methylthio)-2-aminophenol (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in the same anhydrous solvent.
-
Add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination of a Substituted Benzoxazole
This is a general procedure for the bromination of a benzoxazole derivative.
Materials:
-
Substituted Benzoxazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) (optional, for benzylic bromination, but may influence aromatic bromination)
Procedure:
-
Dissolve the substituted benzoxazole (1.0 eq) in CCl₄ or MeCN in a round-bottom flask.
-
Add NBS (1.0-1.2 eq).
-
If required, add a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Visualization of Key Workflows
Workflow for Work-up and Isolation
Caption: General workflow for the work-up and isolation of 2-Bromo-4-(methylthio)benzo[d]oxazole.
Troubleshooting Logic for Purification
Caption: Decision-making workflow for the purification of the target compound.
V. Quantitative Data Summary
The following table summarizes typical parameters for the purification of bromo-substituted benzoxazole derivatives.
| Purification Method | Parameter | Typical Values/Conditions |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes/Petroleum Ether (e.g., 0% to 20%)[11] | |
| Target Rf on TLC | 0.2 - 0.4 | |
| Recrystallization | Suitable Solvents | Ethanol, Acetone/Acetonitrile, Toluene, Ethyl Acetate/Hexanes[3][5][11] |
| Procedure | Dissolve in minimum hot solvent, cool slowly, collect crystals by filtration. |
VI. References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC.
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
-
Benzoxazole synthesis. Organic Chemistry Portal.
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
-
Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Elsevier.
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC.
-
255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.
-
Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Chemia.
-
Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate.
-
Mechanism of formation of alkyl aryl sulphoxides by oxidation of alkyl aryl sulphides with bromine. R Discovery.
-
Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives: molecular docking, POM analysis, in silico pharmacokinetics, and pharmacophore insights for antitumor, GPCR, and kinase targets. Journal of Molecular Structure.
-
Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. ResearchGate.
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal.
-
One-pot synthesis of sulfur heterocycles from simple organic substrates. Arkivoc.
-
The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. PubMed.
-
NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar.
-
Synthesis and Reactions of Oxazoles. ResearchGate.
-
Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications (RSC Publishing).
-
Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Google Patents.
-
study of mass spectra of benzimidazole derivatives. International Journal of Development Research.
-
Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. Benchchem.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
-
Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water. Organic Chemistry Portal.
-
Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone. Benchchem.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
-
Allylic Bromination by NBS with Practice Problems. Chemistry Steps.
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
-
Various pathways for the synthesis of benzoxazole using 2-aminophenol... ResearchGate.
-
Process for producing 4-bromothioanisole. Google Patents.
-
Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. PMC.
-
The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure.
-
Process for the production of 2-amino-4-methyl-benzothiazole. Google Patents.
-
STUDIES ON SYNTHESIS AND TRANSFORMATIONS OF NITROGEN AND SULFUR-CONTAINING HETEROCYCLES. Vidyasagar University.
-
Unlocking complex sulfur molecules: a novel approach for synthesis of functionalized benzenethiol equivalents. EurekAlert!.
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. PMC.
-
Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journals.
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI.
Sources
- 1. Benzoxazole synthesis [organic-chemistry.org]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. esisresearch.org [esisresearch.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jbarbiomed.com [jbarbiomed.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Incomplete Cyclization in 2-Substituted Benzoxazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted benzoxazoles. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in this area of heterocyclic chemistry: incomplete cyclization. By understanding the underlying mechanisms and critical reaction parameters, you can significantly improve your reaction outcomes, leading to higher yields and product purity.
The synthesis of benzoxazoles, a crucial scaffold in medicinal chemistry and materials science, typically involves the condensation of an o-aminophenol with a carbonyl-containing compound, followed by a cyclization step.[1][2] However, the reaction can sometimes stall at the intermediate stage, an o-hydroxyamide or a Schiff base, leading to low yields of the desired benzoxazole. This guide will walk you through the common causes of incomplete cyclization and provide actionable solutions.
Troubleshooting Guide: Q&A Format
This section directly addresses specific issues you may encounter during your experiments.
Q1: My reaction to form a 2-substituted benzoxazole from an o-aminophenol and a carboxylic acid is showing low conversion, and I suspect the cyclization is incomplete. What are the first steps I should take to troubleshoot this?
A1: Low conversion in this classic benzoxazole synthesis is a frequent issue. Here’s a systematic approach to diagnosing and solving the problem:
-
Verify Starting Material Purity: Impurities in your o-aminophenol or carboxylic acid can significantly hinder the reaction.[3] o-Aminophenols are particularly susceptible to air oxidation, often indicated by a darkening in color.[4] It is highly recommended to purify the o-aminophenol by recrystallization before use.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction, especially if you are using dehydrating agents or catalysts that are sensitive to moisture. Ensure all glassware is oven-dried and that your solvents are anhydrous.
-
Increase Reaction Temperature: The cyclodehydration step often requires a significant amount of thermal energy to overcome the activation barrier.[5] Many benzoxazole syntheses are conducted at elevated temperatures, sometimes as high as 130°C.[6] If your reaction is sluggish, a careful, incremental increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is a logical first step.[5]
-
Catalyst Choice and Activity: The use of a catalyst is often essential. Polyphosphoric acid (PPA) is a traditional choice that acts as both a catalyst and a dehydrating agent.[1] However, other Brønsted acids like methanesulfonic acid or Lewis acids can also be effective.[3][4] If you are using a catalyst, ensure it is active and used in the correct stoichiometric amount. For reusable catalysts, deactivation can be an issue, and adding a fresh portion may be necessary.[5]
Q2: I'm synthesizing a benzoxazole from an o-aminophenol and an aldehyde, but I'm isolating the Schiff base intermediate. How can I promote the final cyclization step?
A2: The formation of the Schiff base is the initial step in this reaction, but its failure to cyclize indicates that the subsequent oxidative cyclization is the bottleneck.[1][6] Here are key strategies to drive the reaction to completion:
-
Introduce an Oxidant: The conversion of the Schiff base intermediate to the benzoxazole requires an oxidation step. If your reaction conditions are not sufficiently oxidative, the reaction will stall. Common oxidants used for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese(III) acetate, or even molecular oxygen in the presence of a suitable catalyst.[1] The addition of an appropriate oxidant is often the most direct solution to this problem.
-
Elevate the Temperature: As with the carboxylic acid route, higher temperatures can provide the necessary energy for the cyclization to occur.[6]
-
Catalyst Selection: A variety of catalysts can promote this transformation, including metal-based catalysts like nickel(II) or palladium complexes.[3] For more environmentally friendly approaches, reusable catalysts such as samarium triflate in an aqueous medium or magnetically recoverable nanoparticles have been shown to be effective.[3][7]
Q3: My reaction is producing a complex mixture of side products, making purification difficult and lowering the yield of my target benzoxazole. What are the likely side reactions, and how can I suppress them?
A3: Side product formation is a common challenge that can often be mitigated by adjusting the reaction conditions.
-
Dimerization/Polymerization: o-aminophenol can undergo self-condensation or polymerization, especially at high temperatures or under highly acidic or basic conditions.[6] To minimize this, consider running the reaction at a lower temperature for a longer period or using a milder catalyst.
-
Over-alkylation/arylation: If your synthesis involves alkylating or arylating agents, reaction at unintended positions on the benzoxazole ring can occur.[3] Fine-tuning the stoichiometry of your reagents and controlling the reaction temperature can help improve selectivity.
-
Incomplete Cyclization: As discussed, the persistence of intermediates like the Schiff base can lead to a complex reaction mixture.[3] Addressing the root cause of the incomplete cyclization is key to a cleaner reaction profile.
Q4: I am considering using microwave-assisted synthesis to improve my yields and reduce reaction times. What are the key considerations for this technique in benzoxazole synthesis?
A4: Microwave-assisted organic synthesis is an excellent technique for accelerating benzoxazole formation.[8][9] The rapid and uniform heating provided by microwaves can significantly enhance reaction rates and often leads to higher yields and cleaner product profiles.[8]
Key considerations include:
-
Solvent Choice: While some microwave syntheses are performed solvent-free, the choice of solvent can be critical.[9][10] Solvents with high dielectric constants are more efficient at absorbing microwave energy.
-
Catalyst Systems: Many of the catalytic systems used in conventional heating are also effective under microwave irradiation. Green catalysts, such as lemon juice extract, have even been reported for certain transformations.[8]
-
Safety: Always use appropriate microwave-safe reaction vessels and follow all safety protocols for operating a microwave reactor.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the synthesis of 2-substituted benzoxazoles from o-aminophenols?
A: The most common pathway involves the initial condensation of the amino group of the o-aminophenol with a carbonyl compound (like an aldehyde or a carboxylic acid derivative) to form an intermediate.[2] In the case of an aldehyde, this intermediate is a Schiff base.[6] For a carboxylic acid, an o-hydroxyamide is formed.[11] This intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the electrophilic carbon of the imine or amide. The final step is an aromatization, which involves the loss of water (dehydration) or an oxidation step, to yield the stable benzoxazole ring system.[1][6]
Caption: General reaction pathway for benzoxazole synthesis.
Q: How do electron-donating or electron-withdrawing substituents on the o-aminophenol or the coupling partner affect the reaction?
A: The electronic nature of the substituents can have a significant impact on the reaction rate and success.
-
On the o-aminophenol: Electron-donating groups (EDGs) on the o-aminophenol ring generally increase the nucleophilicity of both the amino and hydroxyl groups, which can facilitate both the initial condensation and the final cyclization steps. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, potentially slowing down the reaction and requiring more forcing conditions.[12]
-
On the Aldehyde/Carboxylic Acid: An EWG on the aromatic ring of a benzaldehyde or benzoic acid will make the carbonyl carbon more electrophilic, which can accelerate the initial nucleophilic attack by the o-aminophenol. An EDG will have the opposite effect, potentially slowing down the initial condensation.
Q: Are there "greener" or more environmentally friendly methods for benzoxazole synthesis?
A: Yes, there is a growing emphasis on developing more sustainable synthetic methods. Some examples include:
-
Use of Reusable Catalysts: Heterogeneous catalysts, such as those based on magnetic nanoparticles or ionic liquids, can be easily recovered and reused, reducing waste.[10][13]
-
Aqueous Reaction Media: The use of water as a solvent, where possible, is a significant improvement over traditional organic solvents.[7]
-
Microwave-Assisted Synthesis: As mentioned, this technique often leads to shorter reaction times and reduced energy consumption.[8][9]
-
One-Pot Procedures: Designing syntheses where multiple steps are carried out in a single reaction vessel without isolating intermediates improves efficiency and reduces solvent usage and waste generation.[11][14]
Experimental Protocols
General Protocol for the Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and a Carboxylic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
-
In situ Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1.0 mmol) and a suitable solvent such as toluene or xylene (5 mL). To this stirred solution, add thionyl chloride (1.2 mmol). Heat the mixture to reflux for 1-2 hours to facilitate the formation of the acid chloride.[4]
-
Condensation: After cooling the reaction mixture to room temperature, add the o-aminophenol (1.0 mmol).
-
Cyclization: Add a catalyst, for example, methanesulfonic acid (2.0-3.0 mmol).[4]
-
Heating: Heat the reaction mixture to 100-120°C.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.[14]
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[14]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[14][15]
Caption: Experimental workflow for benzoxazole synthesis from a carboxylic acid.
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzoxazole
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | No Catalyst | 130 | 10 | <5 | [4] |
| 2 | p-TsOH | 130 | 8 | 45 | [4] |
| 3 | H₂SO₄ | 130 | 8 | 40 | [4] |
| 4 | BAIL Gel | 130 | 5 | 98 | [4][6] |
| 5 | LAIL@MNP | 70 (Ultrasound) | 0.5 | up to 90 | [10][16] |
Reaction conditions may vary between sources. This table is for comparative purposes.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. connectsci.au [connectsci.au]
- 12. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpsbr.org [jpsbr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Refining the Sandmeyer reaction for improved 2-Bromo-4-(methylthio)benzo[d]oxazole yield
Troubleshooting Guide for 2-Bromo-4-(methylthio)benzo[d]oxazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the halogenation of electron-deficient heterocyclic amines. The conversion of 2-amino-4-(methylthio)benzo[d]oxazole to its 2-bromo counterpart via the Sandmeyer reaction is notoriously difficult. The C2 position of the benzoxazole ring is highly susceptible to nucleophilic attack, and the methylthio ether is prone to unwanted oxidation.
This guide provides the mechanistic causality behind these failures and establishes a field-proven, self-validating protocol to maximize your yield.
Part 1: Interactive Troubleshooting & FAQs
Before adjusting your protocol, identify your primary byproduct using the decision matrix below.
Fig 1. Decision matrix for troubleshooting common Sandmeyer reaction impurities.
FAQ 1: Why is my primary product 4-(methylthio)benzo[d]oxazol-2-ol instead of the target bromide?
Root Cause & Causality: You are likely using classical aqueous conditions (e.g., NaNO₂, aqueous HBr). The 2-aminobenzoxazole system is highly electron-deficient. When the diazonium intermediate forms in the presence of water, the highly electrophilic C2 position undergoes rapid nucleophilic attack by H₂O. This leads to irreversible hydrolysis and the formation of the thermodynamically stable benzoxazolone (2-hydroxybenzoxazole)[1]. The Fix: Transition to a strictly non-aqueous diazotization protocol. Utilizing tert-butyl nitrite (t-BuONO) as the organic diazotizing agent and anhydrous Copper(II) bromide (CuBr₂) in Acetonitrile (MeCN) completely eliminates water from the system, shutting down the hydrolysis pathway[2].
FAQ 2: My LC-MS shows significant M+16 and M+32 peaks. How do I protect the methylthio group?
Root Cause & Causality: The methylthio (thioether) moiety is highly sensitive to oxidation, forming sulfoxides (M+16) and sulfones (M+32). In the presence of ambient oxygen and radical intermediates generated during the Sandmeyer single-electron transfer (SET) process, the thioether acts as an unintended radical sink or gets oxidized by adventitious peroxides. The Fix: The reaction must be performed under rigorously anaerobic conditions. Degas your anhydrous MeCN by sparging with Argon for at least 15 minutes prior to reagent addition, and maintain a positive Argon pressure throughout the reaction.
FAQ 3: I am observing violent gas evolution followed by the formation of black tar and des-bromo byproducts. What went wrong?
Root Cause & Causality: Diazonium salts of 2-aminobenzoxazoles are exceptionally unstable. If you add t-BuONO to a solution containing the amine and CuBr₂ (standard addition), a high localized concentration of the diazonium species accumulates. This leads to rapid, uncontrolled homolytic cleavage (releasing N₂ gas violently) and subsequent polymerization (tar) or hydrogen abstraction from the solvent (protodediazoniation)[3]. The Fix: Employ an inverse addition technique. Pre-heat the CuBr₂ and t-BuONO in MeCN, and add the amine dropwise. This ensures the diazonium intermediate is kept at a near-zero steady-state concentration, being instantly trapped by the vast excess of Cu(II)Br₂ to form the desired aryl bromide.
Part 2: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting product distribution.
Table 1: Optimization of Sandmeyer Bromination Conditions for 2-Bromo-4-(methylthio)benzo[d]oxazole
| Entry | Diazotization Reagent | Halide Source | Solvent | Atmosphere | Addition Method | Yield (%) | Major Impurity |
| 1 | NaNO₂ / HBr | CuBr | H₂O / MeCN | Air | Standard | < 5% | Benzoxazolone (Hydrolysis) |
| 2 | t-BuONO | CuBr₂ | MeCN | Air | Standard | 32% | Sulfoxide (Oxidation) |
| 3 | t-BuONO | CuBr₂ | MeCN | Argon | Standard | 45% | Des-bromo (Tar) |
| 4 | t-BuONO | CuBr₂ | MeCN | Argon | Inverse Dropwise | 82% | None (Clean conversion) |
Part 3: Mechanistic Pathway Analysis
Understanding the kinetic competition between the desired radical trapping and side reactions is critical for scaling this chemistry.
Fig 2. Radical mechanism of the non-aqueous Sandmeyer bromination and competing side reactions.
Part 4: The Self-Validating Protocol
This protocol is designed as a closed-loop system. Each step includes a visual or physical validation check to ensure the chemical environment is correct before proceeding.
Step 1: System Preparation & Degassing
-
Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Flush the system with Argon. Add anhydrous Acetonitrile (MeCN, 0.2 M relative to the amine). Sparge the solvent with Argon for 15 minutes.
-
Validation Check: Stop the Argon flow momentarily; the bubbler should hold a static seal without drawing mineral oil backward, confirming a leak-free anaerobic system.
Step 2: Reagent Activation
-
Action: Add anhydrous CuBr₂ (1.2 equivalents) to the degassed MeCN. Stir at 500 rpm.
-
Validation Check: The solution must form a dark green/black opaque suspension. If the solution turns pale blue, moisture has compromised the CuBr₂.
Step 3: Nitrite Addition
-
Action: Inject tert-butyl nitrite (1.5 equivalents) into the CuBr₂ suspension. Heat the mixture to 65 °C using an oil bath.
-
Validation Check: The mixture should reach 65 °C without spontaneous bubbling. Premature bubbling indicates the t-BuONO is decomposing due to impurities or light exposure.
Step 4: Inverse Addition of the Amine
-
Action: Dissolve 2-Amino-4-(methylthio)benzo[d]oxazole (1.0 equivalent) in a minimal volume of degassed MeCN. Load this into the addition funnel. Add the amine solution dropwise to the heated CuBr₂/t-BuONO mixture over 1 hour.
-
Validation Check (Critical): Observe the reaction surface. Each drop of amine should produce an immediate, localized burst of fine N₂ bubbles. If bubbling ceases, pause the addition—the active Cu(I) catalytic species has been depleted. Wait for the dark color to return before resuming.
Step 5: Reaction Completion & Quench
-
Action: After addition is complete, stir for an additional 30 minutes at 65 °C. Cool to room temperature. Quench the reaction by adding 1M aqueous HCl (equal volume to MeCN).
-
Validation Check: The aqueous layer will turn bright, clear blue, indicating the successful breakdown and sequestration of the copper complexes. The organic layer should be yellow/brown.
Step 6: Workup
-
Action: Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-Bromo-4-(methylthio)benzo[d]oxazole.
Part 5: References
-
Recent trends in the chemistry of Sandmeyer reaction: a review Source: PubMed Central (PMC) / NIH URL:[3]
-
Synthetic Approaches to the New Drugs Approved During 2017 Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3) Source: Accounts of Chemical Research - ACS Publications URL:[2]
Sources
SAR Studies and Synthetic Utility of 4-Substituted 2-Bromobenzoxazoles: A Comparative Guide
As a Senior Application Scientist, evaluating the strategic selection of molecular scaffolds is paramount to the success of any drug discovery campaign. The benzoxazole core is a privileged heterocyclic motif, frequently acting as a bioisostere for nucleic bases like adenine and guanine. Within this class, 2-bromobenzoxazoles serve as highly versatile, late-stage intermediates for C2-diversification.
This guide provides a rigorous comparative analysis of 4-substituted 2-bromobenzoxazoles, contrasting their synthetic reactivity against their 2-chloro counterparts, and detailing how substitutions at the 4-position drive Structure-Activity Relationships (SAR) in key therapeutic targets such as kinases and lipoxygenases.
Scaffold Reactivity: 2-Bromo vs. 2-Chloro Benzoxazoles
The decision to utilize a 2-bromo over a 2-chloro benzoxazole intermediate is primarily dictated by the thermodynamics of the carbon-halogen bond during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination)[1].
The Halogen Effect
The bond dissociation energy of the C-Br bond is significantly lower than that of the C-Cl bond. In the catalytic cycle, this facilitates a much faster oxidative addition of the 2-bromobenzoxazole to the Pd(0) species. Consequently, 2-bromobenzoxazoles can be coupled under milder conditions (lower temperatures, weaker bases) and exhibit a broader tolerance for sterically demanding ligands compared to 2-chlorobenzoxazoles, which often require forcing conditions and highly specialized electron-rich phosphine ligands[1].
The 4-Substitution Effect
The 4-position is directly adjacent to the oxazole nitrogen. Substituents here exert profound steric and electronic effects:
-
Electronic Modulation: Electron-withdrawing groups (EWGs) at the 4-position decrease the electron density of the benzoxazole ring, further accelerating oxidative addition.
-
Steric Hindrance: Bulky groups (e.g., -OMe, -CF3) at the 4-position can sterically impede the approach of the bulky Pd-ligand complex, making the highly reactive 2-bromo leaving group an absolute necessity to overcome the activation energy barrier.
Table 1: Comparative Reactivity in Buchwald-Hartwig Amination
Data represents established reactivity principles for halo-benzoxazole cross-coupling[1].
| Scaffold | Halogen | C4-Substituent | Catalyst / Ligand | Temp (°C) | Relative Yield |
| Benzoxazole | 2-Bromo | -H | Pd2(dba)3 / Xantphos | 80 | >90% (Excellent) |
| Benzoxazole | 2-Chloro | -H | Pd2(dba)3 / Xantphos | 100 | 40-50% (Moderate) |
| Benzoxazole | 2-Bromo | -OMe (Steric Bulk) | Pd2(dba)3 / Xantphos | 90 | 75-85% (Good) |
| Benzoxazole | 2-Chloro | -OMe (Steric Bulk) | Pd2(dba)3 / Xantphos | 110 | <20% (Poor) |
Biological SAR: The Role of 4-Substitution in Target Binding
Once functionalized, the 4-substituted benzoxazole derivatives exhibit distinct pharmacological profiles. The 4-substituent directly influences the basicity of the adjacent oxazole nitrogen and dictates the spatial orientation of the molecule within target binding pockets.
Kinase Inhibition (VEGFR-2 & ROCK-II)
Benzoxazoles are potent ATP-competitive inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Rho-associated kinase (ROCK-II)[2][3]. The oxazole nitrogen acts as a critical hydrogen-bond acceptor with the amide backbone of the kinase hinge region. SAR studies reveal that introducing substituents at the 4-position can either optimally fill a hydrophobic sub-pocket or cause a steric clash with the gatekeeper residue. Careful tuning of the 4-position is required to maintain low nanomolar potency and achieve selectivity over off-target kinases[3].
Metal Ion Coordination (UK-1 Analogs)
In the development of anticancer agents based on the natural product UK-1, 4-substituted 2-(2'-hydroxyphenyl)benzoxazoles demonstrate high-affinity binding to transition metals like Cu2+ and Mg2+[4]. The nature of the 4-substituent strictly dictates metal selectivity. For instance, analogs with ester substituents at the 4-position bind both Mg2+ and Cu2+, whereas amide substituents at the 4-position selectively bind Cu2+ over Mg2+. This metal-binding profile directly correlates with their ability to induce transition-metal-mediated DNA cleavage and cytotoxicity[4].
12-Lipoxygenase (12-LOX) Inhibition
2-bromobenzoxazoles are frequently utilized as starting materials to synthesize N-(benzo[d]oxazol-2-yl)benzenesulfonamide derivatives targeting 12-LOX, an enzyme implicated in diabetes and thrombosis[5]. SAR explorations indicate that maintaining specific steric constraints around the benzoxazole core is essential. Modifying the 4-position alters the trajectory of the benzenesulfonamide tail, which is critical for achieving selectivity over related cyclooxygenases (COXs)[5].
Table 2: SAR Profile of Benzoxazole Derivatives
Representative binding data illustrating the impact of 4-substitution[3][4].
| Compound Core | C4-Substituent | Target | Primary Activity / Affinity | Mechanism |
| 2-Aminobenzoxazole | -H | VEGFR-2 | IC50 = ~45 nM | Hinge-binding (ATP competitive) |
| 2-Aminobenzoxazole | -CH3 | VEGFR-2 | IC50 = >500 nM | Steric clash with gatekeeper |
| 2-(2'-OH-phenyl)benzoxazole | -COOMe | Cu2+ Ion | Ka > 10^5 M^-1 | Dual Cu2+/Mg2+ coordination |
| 2-(2'-OH-phenyl)benzoxazole | -CONH2 | Cu2+ Ion | Ka > 10^5 M^-1 | Selective Cu2+ coordination |
Mandatory Visualization: Kinase Inhibition Pathway
The following diagram illustrates the intervention point of 4-substituted benzoxazoles within the VEGFR-2 signaling cascade.
VEGFR-2 signaling pathway inhibition by 4-substituted benzoxazole derivatives.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed with built-in causality, explaining why specific experimental choices are made.
Protocol A: Buchwald-Hartwig Amination of 4-Substituted 2-Bromobenzoxazoles
This protocol is optimized to overcome the steric hindrance introduced by 4-position substituents.
-
Reagent Preparation & Degassing: Dissolve the 4-substituted 2-bromobenzoxazole (1.0 eq) and the desired amine (1.2 eq) in anhydrous 1,4-dioxane. Sparge the solution with Argon for 15 minutes.
-
Causality: Rigorous removal of dissolved O2 is critical, as Pd(0) catalysts are highly susceptible to oxidation, which would prematurely terminate the catalytic cycle.
-
-
Catalyst & Ligand Addition: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).
-
Causality: Xantphos is a bidentate ligand with a wide bite angle. This specific geometry forces the Pd center into a conformation that highly favors the reductive elimination step—a critical bottleneck when coupling sterically hindered 4-substituted substrates.
-
-
Base Addition: Add Cs2CO3 (2.0 eq).
-
Causality: A mild inorganic base like Cs2CO3 is preferred over strong alkoxides (e.g., NaOtBu) to prevent unwanted base-catalyzed ring-opening of the benzoxazole core.
-
-
Execution & Workup: Heat the sealed vessel at 90°C for 12 hours. Upon completion (monitored via LC-MS), cool to room temperature and filter the mixture through a pad of Celite.
-
Causality: Celite filtration effectively removes insoluble Pd black and inorganic salts, preventing column degradation during subsequent silica gel chromatography.
-
Protocol B: In Vitro VEGFR-2 Kinase Assay (TR-FRET)
This protocol evaluates the ATP-competitive binding of the synthesized benzoxazoles.
-
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, combine recombinant VEGFR-2 enzyme, biotinylated peptide substrate, and varying concentrations of the benzoxazole inhibitor in kinase assay buffer. Incubate at room temperature for 30 minutes.
-
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase hinge region before the competing natural substrate (ATP) is introduced.
-
-
ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for VEGFR-2.
-
Causality: Running the assay exactly at the Km of ATP ensures maximum assay sensitivity for competitive inhibitors while maintaining physiological relevance.
-
-
Detection: Stop the reaction using EDTA (to chelate Mg2+) and add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Causality: TR-FRET introduces a time delay before measuring emission, which completely eliminates interference from compound autofluorescence—a common source of false positives when screening highly conjugated heterocyclic scaffolds like benzoxazoles.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole- and benzoxazole-based inhibitors of Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10266488B2 - 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - Google Patents [patents.google.com]
Cross-Validation of Analytical Methods for 2-Bromo-4-(methylthio)benzo[d]oxazole Characterization: A Comparative Guide
Introduction
The structural characterization and purity assessment of complex heterocyclic scaffolds, such as 2-Bromo-4-(methylthio)benzo[d]oxazole, demand a rigorous, multi-faceted analytical approach. This specific molecule presents a triad of analytical challenges: a benzoxazole core requiring precise structural confirmation, a methylthio group highly susceptible to oxidative degradation (forming sulfoxides and sulfones), and a bromine atom that provides a distinct isotopic signature. Relying on a single analytical technique often leads to critical blind spots, such as overestimating purity due to undetected non-chromophoric impurities or misidentifying thermal degradants as native impurities.
To ensure absolute scientific integrity and comply with the modernized ICH Q2(R2) guidelines, analytical methods must be developed using a Quality-by-Design (QbD) and lifecycle management approach[1]. This guide provides a comprehensive cross-validation strategy, objectively comparing primary and secondary analytical methods to establish a self-validating characterization package[2].
Workflow Visualization
Orthogonal cross-validation workflow for 2-Bromo-4-(methylthio)benzo[d]oxazole.
Part 1: Quantitative Purity Assessment (HPLC-UV vs. ¹H-qNMR)
The Causality of Method Selection
High-Performance Liquid Chromatography (HPLC-UV) is a secondary, comparative method. Its accuracy relies heavily on the assumption that all components share a similar UV response factor, which is rarely true for degraded intermediates[3]. In contrast, Quantitative Nuclear Magnetic Resonance (¹H-qNMR) is a primary analytical method. The fundamental principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus and the molar concentration of that molecule, rendering it completely independent of chromophore response factors[3]. Recent mass balance equivalency studies confirm that qNMR provides a direct mass fraction measurement without the need for individual impurity reference standards, making it an invaluable orthogonal check against HPLC[4].
Self-Validating Experimental Protocols
Method A: HPLC-UV (Mass Balance & Purity)
-
Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of Acetonitrile (ACN).
-
Chromatographic Conditions: Utilize a C18 column (150 x 4.6 mm, 3 µm). Causality: The high theoretical plate count of a 3 µm particle size ensures baseline resolution between the parent compound and structurally similar oxidative degradants.
-
Mobile Phase: Gradient elution using Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (ACN). Causality: The addition of 0.1% TFA suppresses the ionization of the benzoxazole nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate area integration.
-
Self-Validation Step (Stability-Indicating): Inject a forced degradation sample (treated with 3% H₂O₂ for 2 hours). This proves the method can successfully resolve the methylthio-sulfoxide degradant from the main peak, validating the method's specificity[1].
Method B: ¹H-qNMR (Absolute Assay)
-
Sample Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of a Certified Reference Material (CRM) internal standard (e.g., Maleic acid) using a microbalance. Dissolve in 0.6 mL of DMSO-d6.
-
Acquisition Parameters: 400 MHz NMR, 30° pulse angle, 64 scans.
-
Relaxation Delay (D1): Set to 60 seconds. Causality: This extended delay ensures >99% longitudinal relaxation (T1) of all protons before the next pulse. Failing to allow complete relaxation leads to signal saturation and artificially skewed quantitative integrations.
-
Self-Validation Step: Compare the integration of the isolated benzoxazole aromatic proton against the internal standard's olefinic protons. Perform a secondary check using the methylthio protons to ensure internal consistency. Both calculations must yield a purity value within 0.5% of each other to rule out signal overlap.
Data Presentation: Purity Method Comparison
| Parameter | HPLC-UV (Secondary Method) | ¹H-qNMR (Primary Method) |
| Principle | Separation & UV absorbance | Molar proton integration |
| Response Dependency | High (Extinction coefficients vary) | None (Direct mass fraction) |
| Typical Precision (RSD) | < 0.5% | < 1.0% |
| Analysis Time | 15–30 mins per run | 10–15 mins per run |
| Primary Limitation | Blind to non-UV active impurities | Lower sensitivity for trace impurities |
Part 2: Structural Confirmation & Impurity Profiling (LC-MS/MS vs. GC-MS)
The Causality of Method Selection
For structural elucidation, the bromine atom in 2-Bromo-4-(methylthio)benzo[d]oxazole acts as a built-in isotopic tag, naturally occurring as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI+) is a soft ionization technique, ideal for detecting the intact precursor ion and polar degradants[5]. Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) provides hard ionization, yielding rich structural fragmentation data, but risks thermal degradation of the benzoxazole core if the injection port is not optimized.
Self-Validating Experimental Protocols
Method C: LC-MS/MS (ESI+)
-
Ionization: ESI in positive mode. Causality: The benzoxazole nitrogen readily accepts a proton, making positive mode highly sensitive for this scaffold.
-
Transitions: Monitor the precursor ions [M+H]⁺ at m/z 244 and 246.
-
Self-Validation Step (Isotopic Fidelity): Continuously monitor the exact 1:1 ratio of the m/z 244/246 peaks across all chromatographic peaks. Any impurity peak lacking this signature is immediately flagged as a debrominated degradant, providing a self-validating structural filter.
Method D: GC-MS (EI)
-
Injection: Splitless injection at 250°C.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm). Causality: The 5% phenyl stationary phase provides optimal selectivity for halogenated aromatic compounds.
-
Self-Validation Step (Thermal Stability Check): Run a cold-on-column (COC) injection as a control against the standard splitless injection. If the debrominated peak area increases in the splitless run, it confirms thermal degradation in the inlet rather than a true sample impurity.
Data Presentation: Structural Profiling Comparison
| Parameter | LC-MS/MS (ESI+) | GC-MS (EI) |
| Ionization Type | Soft (Preserves molecular ion) | Hard (Extensive fragmentation) |
| Target Analytes | Polar degradants (Sulfoxides) | Volatile precursors / Solvents |
| Isotopic Monitoring | Excellent for [M+H]⁺ (244/246) | Excellent for fragments |
| Degradation Risk | Low | High (Thermal debromination risk) |
| LOD/LOQ | Picogram range | Nanogram range |
Conclusion
By cross-validating secondary chromatographic techniques (HPLC, LC-MS) with primary quantitative and hard-ionization methods (qNMR, GC-MS), analytical scientists can build a highly robust, self-validating data package. This orthogonal approach not only satisfies the rigorous demands of the ICH Q2(R2) guidelines but ensures that the characterization of complex molecules like 2-Bromo-4-(methylthio)benzo[d]oxazole is grounded in absolute scientific truth[2][6].
References
-
Title: New update for the ICH Q2 (R2) guidance on Analytical Process Validation Source: AMSbiopharma URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance Source: MDPI URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 5. New update for the ICH Q2 (R2) guidance on Analytical Process Validation | AMSbiopharma [amsbiopharma.com]
- 6. mdpi.com [mdpi.com]
The Methoxy vs. Methylthio Bioisosteric Switch: A Comprehensive Guide to Biological Potency Shifts
As a Senior Application Scientist, I frequently observe drug discovery teams utilizing the methoxy (-OMe) to methylthio (-SMe) bioisosteric replacement to navigate crowded intellectual property landscapes, modulate pharmacokinetics, or probe target binding sites. While classically considered bioisosteres, oxygen and sulfur possess fundamentally different electronic and steric profiles[1]. This guide objectively compares how substituting a methoxy group with a methylthio group impacts biological potency, providing mechanistic causality, literature-backed experimental data, and a self-validating workflow for your own Structure-Activity Relationship (SAR) campaigns.
Physicochemical Causality: The "Why" Behind the Shift
To understand why a potency shift occurs, we must first examine the foundational atomic differences between oxygen and sulfur. It is not a simple "plug-and-play" substitution.
Table 1: Physicochemical Comparison of -OMe vs. -SMe
| Property | Methoxy (-OMe) | Methylthio (-SMe) | Impact on Drug Design |
| Heteroatom | Oxygen (O) | Sulfur (S) | Fundamental electronic and spatial shift. |
| Electronegativity (Pauling) | 3.44 | 2.58 | Sulfur is significantly less electron-withdrawing via induction. |
| Van der Waals Radius | 1.52 Å | 1.80 Å | Sulfur is bulkier; prone to causing steric clashes in tight pockets. |
| C-X Bond Length | ~1.43 Å | ~1.82 Å | The -SMe group extends much deeper into the binding site. |
| H-Bond Acceptor Capacity | Strong | Very Weak | Critical for maintaining established protein-ligand interaction networks. |
| Lipophilicity (π constant) | -0.02 | +0.61 | -SMe significantly increases LogP, aiding passive permeability. |
| Polarizability | Low | High | Sulfur forms superior van der Waals (dispersion) interactions. |
-
Steric Bulk: Because the C-S bond is longer and sulfur's radius is larger, the -SMe group projects further into binding pockets. In sterically constrained sites, this causes a severe clash, destroying potency.
-
Hydrogen Bonding: Oxygen's tightly held lone pairs make the -OMe group a strong hydrogen bond acceptor. Sulfur's lone pairs reside in larger, more diffuse 3p orbitals, rendering the -SMe group a very weak H-bond acceptor.
-
Lipophilicity & Polarizability: Sulfur is highly polarizable, allowing it to form superior dispersion forces if positioned within a hydrophobic cleft.
Mechanistic Impact on Potency (Literature Case Studies)
The biological outcome of an -OMe to -SMe switch is highly context-dependent. Below are three distinct scenarios supported by experimental data.
Scenario A: Potency Loss Due to H-Bonding or Steric Clashes
When the target protein relies on the -OMe oxygen as an H-bond acceptor, replacing it with -SMe typically results in a sharp drop in target affinity. For example, in a study of pyrimido[4,5-b]indole-4-amines designed as microtubule depolymerizing agents, replacing the 4'-OMe group with a 4'-SMe group resulted in a 6-fold decrease in anti-proliferative activity (IC50 dropped from 14.7 nM to 89.2 nM)[2]. Molecular modeling confirmed this was due to the loss of a critical hydrogen bond and a steric clash at the tubulin binding site[2].
Scenario B: Potency Gain via Hydrophobic Pocket Filling
If the substituent projects into a flexible or expansive hydrophobic pocket, the larger, polarizable sulfur atom can enhance binding through superior dispersion forces. In the development of thiazolopyrimidinone-based PI3K-beta inhibitors, researchers found that substituting the 2-position with either an -OMe or -SMe group increased potency 10-fold compared to the unsubstituted analog[3]. Both groups effectively filled the hydrophobic space, demonstrating that the pocket could tolerate the bulkier sulfur atom while benefiting from its lipophilicity[3].
Scenario C: Modulating Metabolic Stability and In Vivo Efficacy
Sometimes, in vitro potency is maintained, but in vivo efficacy shifts due to altered metabolic pathways (e.g., O-dealkylation vs. S-oxidation). In the optimization of tolrestat-derived aldose reductase inhibitors, bioisosteric replacement of the 6-methoxy group with a methylthio substituent successfully retained high in vitro enzyme inhibition potency[4]. However, the -SMe analog proved less potent in vivo, likely due to differences in membrane penetration or rapid metabolic clearance[4]. Furthermore, in trans-stilbene derivatives targeting CYP1A1, a specific 2-methoxy-4'-methylthio substitution pattern yielded the most active inhibitor, proving that strategic combinations of both groups can optimize molecular interactions within complex enzyme cavities[5].
Decision tree predicting potency shifts when substituting methoxy with methylthio.
Self-Validating Experimental Workflow
To rigorously evaluate an -OMe to -SMe switch in your own pipeline, do not rely solely on phenotypic IC50 shifts. You must build a self-validating system that decouples target affinity from ADME properties.
Self-validating experimental workflow for comparing -OMe and -SMe bioisosteres.
Step-by-Step Methodology:
-
Parallel Synthesis of Matched Molecular Pairs (MMPs):
-
Rationale: Ensure the only variable is the chalcogen atom.
-
Protocol: Start with a common halogenated scaffold (e.g., 5-bromo-2-chloropyrimidine). Perform sequential nucleophilic aromatic substitution (SNAr). React one batch with sodium methoxide (NaOMe) in refluxing methanol to yield the -OMe analog. React the second batch with sodium thiomethoxide (NaSMe) in DMF at 50°C to yield the -SMe analog[6]. Purify both to >95% via HPLC.
-
-
Surface Plasmon Resonance (SPR) for Kinetic Binding:
-
Rationale: Determine if a potency shift is driven by association rate ( Kon ) or dissociation rate ( Koff ).
-
Protocol: Immobilize the target protein on a CM5 sensor chip. Flow the -OMe and -SMe analogs over the chip at 5 concentrations (e.g., 1 nM to 100 nM). A significantly faster Koff for the -SMe analog strongly indicates the loss of a crucial hydrogen bond.
-
-
Cell-Based Functional Assay (IC50 Determination):
-
Rationale: Translate biochemical affinity to cellular potency.
-
Protocol: Treat target cells with a 10-point dose-response curve of each compound. Measure viability or downstream biomarker phosphorylation (e.g., pAKT for PI3K inhibitors[3]) using luminescence or Western blot.
-
-
In Vitro ADME Profiling (PAMPA & Microsomes):
-
Rationale: The increased lipophilicity of -SMe often improves permeability but can introduce liabilities like S-oxidation.
-
Protocol: Run a Parallel Artificial Membrane Permeability Assay (PAMPA) to compare passive diffusion. Incubate both compounds with human liver microsomes (HLM) for 60 minutes, using LC-MS/MS to monitor the disappearance of the parent compound and screen for sulfoxide/sulfone metabolites.
-
Quantitative Literature Data Summary
Table 2: Impact of Bioisosteric Switch on Target Potency
| Target Class | Scaffold | -OMe Potency | -SMe Potency | Mechanistic Driver | Ref |
| Microtubules | Pyrimido[4,5-b]indole | IC50 = 14.7 nM | IC50 = 89.2 nM | Loss of H-bond / Steric clash | [2] |
| PI3K-beta | Thiazolopyrimidinone | IC50 = 1.2 nM | IC50 = 1.6 nM | Hydrophobic pocket filling (Both 10x > H) | [3] |
| Aldose Reductase | Tolrestat analog | High in vivo | Low in vivo | Altered permeability/metabolism | [4] |
Conclusion
The methoxy to methylthio switch is a powerful tool in drug design, but it requires precise structural awareness. If your binding pocket is tight or relies on H-bond networks, -SMe will likely destroy potency. If you are targeting a hydrophobic cleft and need to increase lipophilicity or evade O-dealkylation, -SMe can be a superior bioisostere. Always pair functional assays with direct binding kinetics (SPR) and structural biology to validate the causality of your SAR shifts.
Sources
- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally active aldose reductase inhibitors derived from bioisosteric substitutions on tolrestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and docking studies of trans-stilbene methylthio derivatives as cytochromes P450 family 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
